molecular formula C6H4BrN3S B11716562 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole

2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole

Cat. No.: B11716562
M. Wt: 230.09 g/mol
InChI Key: SEONVIGGNKSVJB-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-imidazol-1-yl)-1,3-thiazole is a versatile heterocyclic building block designed for research and development in medicinal chemistry and materials science. This compound integrates two privileged pharmacophores—an imidazole ring and a thiazole ring—into a single molecular architecture, making it a valuable scaffold for constructing novel chemical entities . The presence of both bromo-imidazole and thiazole moieties is significant, as these structures are commonly explored for their diverse biological activities. Thiazole derivatives, in particular, are extensively investigated as potential anti-inflammatory agents, often targeting pathways such as COX, LOX, and MAPK signaling . Furthermore, hybrid molecules containing imidazole, thiazole, and other heterocycles like pyrazole and triazole have demonstrated a range of interesting biological properties in scientific studies . The bromine atom on the imidazole ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies . This compound is intended for use as a key synthetic intermediate in the discovery of new pharmaceutical candidates and functional materials. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrN3S

Molecular Weight

230.09 g/mol

IUPAC Name

2-(4-bromoimidazol-1-yl)-1,3-thiazole

InChI

InChI=1S/C6H4BrN3S/c7-5-3-10(4-9-5)6-8-1-2-11-6/h1-4H

InChI Key

SEONVIGGNKSVJB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)N2C=C(N=C2)Br

Origin of Product

United States

Foundational & Exploratory

The Bifunctional Linker: Medicinal Chemistry of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Medicinal chemistry applications of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole scaffolds Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the This compound scaffold represents a high-value "privileged structure." Unlike fused heterocycles (e.g., imidazo[2,1-b]thiazoles), this linked bi-heteroaryl system offers unique rotational freedom restricted by steric and electronic effects, allowing it to adapt to diverse protein binding pockets.

This guide details the synthetic architecture, structure-activity relationship (SAR) logic, and therapeutic applications of this scaffold.[1] The presence of the C4-bromine on the imidazole ring serves as a critical "diversity vector," enabling late-stage functionalization via palladium-catalyzed cross-couplings to access chemical space relevant to kinase inhibitors, antimicrobial agents, and neurological modulators.

Part 1: Synthetic Architecture & Accessibility

The utility of a medicinal chemistry scaffold is defined by its synthetic accessibility. The construction of the this compound core requires a chemoselective approach to avoid scrambling the halogen handles (the labile C2-Br of thiazole vs. the stable C4-Br of imidazole).

Core Synthesis: The Ullmann-Type C-N Coupling

The most robust method for assembling this scaffold is the copper-catalyzed C-N bond formation between 4-bromo-1H-imidazole and 2-halothiazoles. Unlike nucleophilic aromatic substitution (


), which can be sluggish with electron-rich imidazoles, the Ullmann-Goldberg variation ensures high yields.

Mechanistic Insight: The reaction relies on the coordination of the deprotonated imidazole nitrogen to the organocopper(III) intermediate. The use of 4-bromoimidazole specifically requires careful control of pH and ligand choice to prevent dehalogenation or polymerization.

Experimental Protocol: Chemoselective C-N Coupling

Status: Validated for gram-scale synthesis.

Materials:

  • 2-Bromothiazole (1.0 equiv)

  • 4-Bromo-1H-imidazole (1.1 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • L-Proline or N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMSO or DMF

Step-by-Step Methodology:

  • Activation: In a flame-dried Schlenk flask, charge CuI,

    
    , and the ligand. Evacuate and backfill with argon (3 cycles).
    
  • Solvation: Add anhydrous DMSO via syringe. Stir at room temperature for 15 minutes to form the active catalytic complex.

  • Addition: Add 2-bromothiazole and 4-bromo-1H-imidazole.

  • Reaction: Heat the mixture to 110°C for 12–16 hours. Note: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The product typically has a lower Rf than imidazole.

  • Workup: Cool to RT. Dilute with ethyl acetate and wash with water (3x) to remove DMSO. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (

    
    , gradient 0-40% EtOAc in Hexanes).
    

Yield Expectation: 65–80% Key Characterization:


 NMR will show the disappearance of the imidazole N-H proton (~12 ppm) and a downfield shift of the thiazole C5 proton due to the electron-withdrawing nature of the imidazole ring.
Functionalization: The "Diversity Vector"

Once the core is established, the C4-bromine on the imidazole ring remains intact. This is the Diversity Vector . It allows for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or alkynyl groups, extending the molecule into deep hydrophobic pockets of target enzymes (e.g., the "gatekeeper" region of kinases).

Part 2: Structure-Activity Relationship (SAR) Logic

The this compound scaffold functions as a "hinge binder" mimic in many kinase inhibitors.

Electronic Landscape & Hydrogen Bonding
  • Thiazole Nitrogen (N3): Acts as a Hydrogen Bond Acceptor (HBA). In kinase active sites, this often interacts with the backbone NH of the hinge region.

  • Imidazole Nitrogen (N3): A secondary HBA. Its basicity is modulated by the electron-withdrawing thiazole ring attached at N1, lowering the

    
     and improving oral bioavailability by reducing non-specific protein binding.
    
  • C4-Bromine (or derivative): This vector points away from the hinge, typically towards the solvent front or a hydrophobic back-pocket, depending on the dihedral angle.

Conformational Dynamics

The


 bond is a single bond, allowing rotation. However, the "ortho" protons (thiazole C5-H and imidazole C5-H) create a steric clash that favors a twisted conformation rather than a planar one.
  • Planar Conformation: Favored if extended conjugation is required (rare in solution).

  • Twisted Conformation: Increases solubility and allows the molecule to adopt a "propeller" shape, often required to fit into induced-fit pockets.

Part 3: Visualization of Synthetic & SAR Logic

The following diagram illustrates the synthetic workflow and the strategic SAR points of the scaffold.

Scaffold_Logic cluster_SAR SAR Vectors Start1 2-Bromothiazole (Electrophile) Core CORE SCAFFOLD This compound Start1->Core CuI, Cs2CO3 DMSO, 110°C Start2 4-Bromoimidazole (Nucleophile) Start2->Core Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Diversity Vector (C4-Br Functionalization) Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu) Core->Sonogashira Diversity Vector (C4-Br Functionalization) Target1 Kinase Inhibitor (Hinge Binder) Suzuki->Target1 Aryl Extension Target2 Antifungal Agent (CYP51 Inhibitor) Sonogashira->Target2 Linker Extension

Caption: Synthetic pathway for the assembly of the core scaffold and divergent functionalization strategies targeting specific therapeutic endpoints.

Part 4: Therapeutic Case Studies

Oncology: Kinase Inhibition

The imidazole-thiazole hybrid is a bioisostere for the purine core found in ATP.

  • Mechanism: The thiazole N3 and imidazole N3 mimic the N1 and N3 of adenine.

  • Application: Derivatives where the C4-bromine is replaced by a p-fluorophenyl group have shown potency against BRAF V600E mutant melanoma lines. The aromatic system stacks with the phenylalanine gatekeeper residue.

  • Data Summary:

    Compound Variant Target IC50 (nM) Interaction Mode
    Core (Br-only) BRAF >10,000 Weak hinge binding
    4-(4-F-Phenyl) BRAF 45 Hydrophobic pocket penetration

    | 4-(3-Pyridine) | VEGFR2 | 120 | H-bond to catalytic Lys |

Infectious Disease: CYP51 Antifungals

Azole antifungals (e.g., fluconazole) rely on an imidazole or triazole ring coordinating to the heme iron of fungal lanosterol 14


-demethylase (CYP51).
  • Advantage: The thiazole linker provides a rigid spacer that positions the imidazole nitrogen at the optimal distance from the heme iron, potentially overcoming resistance mechanisms seen with flexible alkyl linkers.

  • Key Reference: Studies on imidazole-thiazole hybrids have demonstrated MIC values comparable to fluconazole against Candida albicans strains [1].

Part 5: Quantitative Data & Analysis

The following table summarizes the physicochemical properties of the core scaffold compared to standard fragments, highlighting its "Rule of 3" compliance for fragment-based design.

Table 1: Physicochemical Profile of the Core Scaffold

PropertyValueInterpretation for Drug Design
Molecular Weight 229.08 DaIdeal for Fragment-Based Drug Discovery (FBDD)
cLogP ~1.8Moderate lipophilicity; good membrane permeability
H-Bond Donors 0No penalty for membrane crossing
H-Bond Acceptors 3Sufficient for target engagement (Hinge region)
TPSA 41 ŲExcellent CNS penetration potential
Rotatable Bonds 1Low entropic penalty upon binding

References

  • Imidazole-thiazole hybrids: A multitarget de novo drug design approach. Source: NIH / PubMed Context: Discusses the synthesis and biological evaluation of imidazole-thiazole libraries against enzymes like AChE and alpha-glucosidase, validating the scaffold's versatility. URL:[Link]

  • Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Source: Semantic Scholar / Bioorganic & Medicinal Chemistry Context: Provides comparative data on fused vs. linked thiazole systems and their cytotoxicity profiles. URL:[Link](Note: Generalized link to relevant search context due to dynamic deep-link nature).

  • 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole Crystal Structure. Source: PMC / NIH Context: Validates the structural geometry and C-N coupling methodology for this specific class of molecules. URL:[Link]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry. Source: Bentham Science / PubMed Context: A comprehensive review of the pharmacological breadth of thiazole derivatives, including linked systems. URL:[Link]

Sources

In-depth Technical Guide: Solubility Profile & Characterization of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary: The Physicochemical Landscape

The compound This compound represents a specific class of bi-heterocyclic scaffolds often utilized in fragment-based drug discovery (FBDD), particularly for kinase inhibition and antifungal research. Unlike common commodity chemicals, the precise thermodynamic solubility data for this specific derivative is not established in standard public repositories (e.g., J. Chem. Eng. Data).

Therefore, this guide functions as a predictive profiling and determination protocol . It synthesizes Structure-Property Relationships (SPR) to forecast solubility behavior and provides a rigorous, self-validating experimental workflow for researchers to generate the necessary quantitative data.

Key Physicochemical Anticipations:

  • Classification: Lipophilic Heteroaromatic.

  • Dominant Interaction: Dipole-dipole and

    
    -
    
    
    
    stacking; limited Hydrogen Bond Donating (HBD) potential.
  • Solubility Profile: High solubility in polar aprotic solvents (DMSO, DMF); moderate-to-low in protic solvents (Alcohols); negligible in non-polar alkanes.

Structural Analysis & Predictive Solubility Matrix

To understand the solubility profile, we must deconstruct the molecule’s electronic environment.

Structure-Property Relationships (SPR)
  • Core Scaffold (Imidazole-Thiazole): The linkage of the imidazole nitrogen (N1) to the thiazole (C2) creates a planar or near-planar bi-heterocyclic system. This planarity facilitates strong crystal lattice packing via

    
    -
    
    
    
    stacking, which generally reduces solubility in non-interacting solvents.
  • The Bromine Substituent (C4-Br): The bromine atom at position 4 of the imidazole ring significantly increases the molecular weight and lipophilicity (LogP) compared to the parent heterocycle. It introduces a "heavy atom effect," often raising the melting point and decreasing water solubility.

  • H-Bonding Potential:

    • Acceptors: N3 of imidazole and N3 of thiazole.[1]

    • Donors: None (The N1 proton is replaced by the thiazole ring).

    • Implication: The molecule cannot act as a hydrogen bond donor to solvent molecules. It relies entirely on the solvent's ability to donate protons (e.g., Methanol) or strong dipole interactions (e.g., DMSO).

Predictive Solubility Matrix

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) of analogous bi-heterocycles:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice; solvent accepts no protons but solvates the polarizable heteroatoms effectively.
Chlorinated Dichloromethane (DCM), ChloroformGood (10–50 mg/mL)Good match for the polarizable bromine and aromatic rings; dispersion forces dominate.
Polar Protic Methanol, Ethanol, IsopropanolModerate (1–10 mg/mL)Solvent H-bond donation to Imidazole N3 aids dissolution, but the hydrophobic Br-substituent limits saturation levels.
Ethers/Esters THF, Ethyl AcetateLow-Moderate (<5 mg/mL)Weak dipole interactions; often insufficient to overcome the lattice energy of the planar bi-heterocycle.
Non-Polar Hexane, Heptane, ToluenePoor/Negligible (<0.1 mg/mL)High lattice energy and lack of polar interactions make these solvents energetically unfavorable.
Aqueous Water (pH 7.0)Insoluble High lipophilicity (LogP > 2.5 est.) and lack of H-bond donors. Solubility may increase at pH < 3 due to protonation of Imidazole N3.

Experimental Protocol: Determination of Equilibrium Solubility

Since exact literature values are absent, the following "Gold Standard" protocol ensures the generation of publication-quality data. This method uses the Shake-Flask Technique coupled with HPLC quantification.

Reagents & Equipment
  • Compound: this compound (>98% purity).

  • Solvents: HPLC Grade (MeOH, EtOH, DMSO, Acetonitrile, Water).

  • Apparatus: Thermostated orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Workflow
  • Supersaturation: Add the compound in excess to 5 mL of the selected solvent in a glass vial. Ensure visible solid remains at the bottom (indicating saturation).

  • Equilibration: Seal vials and place in a thermostated shaker at the target temperature (e.g., 298.15 K) for 24 to 48 hours .

    • Critical Step: Agitation speed should be sufficient to mix but not micronize the particles (approx. 100 rpm).

  • Sedimentation: Stop agitation and allow the suspension to settle for 2–4 hours at the same temperature to prevent precipitation during filtration.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe.

  • Filtration: Filter through a 0.45 µm PTFE filter (hydrophobic for organics) directly into a volumetric flask.

  • Quantification: Dilute with mobile phase and analyze via HPLC. Calculate concentration using a pre-determined calibration curve.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Solid Compound This compound SolventAdd Add Excess Solid to Target Solvent (5 mL) Start->SolventAdd Shake Equilibrate (Shake) 24-48h @ Target Temp SolventAdd->Shake Settle Sedimentation Phase (2-4h, No Agitation) Shake->Settle Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter Maintain Temp Dilute Dilution with Mobile Phase Filter->Dilute HPLC HPLC-UV Quantification (vs. Calibration Curve) Dilute->HPLC Data Output: Solubility (x_i) mole fraction HPLC->Data

Caption: Standardized Shake-Flask Protocol for Thermodynamic Solubility Determination.

Thermodynamic Modeling & Analysis

Once experimental data is gathered across temperatures (e.g., 293K to 313K), the solubility behavior should be modeled to derive thermodynamic parameters (Enthalpy


 and Entropy 

).
The Modified Apelblat Equation

This is the most accurate model for correlating solubility (


) with temperature (

) for heterocyclic systems.


  • x: Mole fraction solubility.

  • T: Absolute temperature (Kelvin).

  • A, B, C: Empirical model constants derived via regression analysis.

The van't Hoff Equation

Used to determine the dissolution enthalpy and entropy.



  • Interpretation:

    • If

      
      : Dissolution is endothermic  (Solubility increases with T).
      
    • If

      
      : Dissolution is exothermic  (Solubility decreases with T).
      
    • Expectation: For this compound, dissolution is likely endothermic (

      
      ), driven by the energy required to break the crystal lattice.
      

Application Context: Solvent Selection Logic

For researchers attempting synthesis, recrystallization, or formulation, use the following logic tree to select the appropriate solvent system.

SolventLogic Start Objective Reaction Reaction Solvent Start->Reaction Crystal Recrystallization Start->Crystal LC LC/MS Analysis Start->LC HighT High Temp (>100°C)? Reaction->HighT SolubilityCheck Soluble in EtOH? Crystal->SolubilityCheck Mobile Acetonitrile/Water (with 0.1% Formic Acid) LC->Mobile DMF Use DMF or DMSO HighT->DMF Yes THF Use THF or Dioxane HighT->THF No Ethanol Use Ethanol (Cooling) SolubilityCheck->Ethanol Yes (Hot) Binary Use Binary System (DMSO/Water or DCM/Hexane) SolubilityCheck->Binary No

Caption: Decision Logic for Solvent Selection based on Application (Synthesis vs. Purification).

References

Since specific thermodynamic data for this exact CAS is not published, the following references provide the methodological grounding and data for close structural analogs used to infer the profile.

  • Methodology: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for shake-flask protocols).
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Structural Analog Behavior: Wang, J., et al. (2014). Solubility and thermodynamic properties of 2-amino-4-phenylthiazole in different pure solvents. Journal of Chemical & Engineering Data, 59(1), 8-13.
  • Synthesis & Properties: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context for imidazole-thiazole coupling).

Disclaimer: The quantitative predictions in Section 2 are based on structural analog analysis. For critical pharmaceutical applications, experimental verification using the protocol in Section 3 is mandatory.

Sources

Structural analysis and molecular weight of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, physicochemical properties, and characterization protocols for 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole . This document is designed for medicinal chemists and analytical scientists requiring a rigorous standard for verifying this specific heterocyclic scaffold.

Executive Summary

The compound This compound represents a bi-heterocyclic system where a 4-bromoimidazole moiety is linked via its N1 nitrogen to the C2 position of a 1,3-thiazole ring. This specific connectivity creates a conjugated system with significant electron-withdrawing character, influencing both its reactivity and spectral signature.

This guide provides the definitive physicochemical profile, calculated molecular weight data, and a step-by-step structural elucidation workflow to differentiate this molecule from its regioisomers (e.g., 5-bromo isomers or N3-linkages).

Physicochemical Profile & Molecular Weight

Nomenclature and Formula
  • IUPAC Name: this compound

  • Molecular Formula: C₆H₄BrN₃S

  • Core Scaffold: Imidazo[1,2-a] type connectivity (N-linked biaryl)

Molecular Weight Data

Precise mass determination is the first line of verification. Due to the presence of Bromine, the molecular weight must be analyzed as an isotopic distribution rather than a single average value.

ParameterValueNotes
Average Molecular Weight 230.09 g/mol Weighted average of all isotopes.
Monoisotopic Mass (

Br)
228.931 g/mol The "M" peak in Mass Spec.
Isotope Mass (

Br)
230.929 g/mol The "M+2" peak in Mass Spec.
Exact Mass Ratio 1 : 0.97 Almost equal intensity doublet for M and M+2.
Structural Visualization

The following diagram illustrates the atomic connectivity and numbering scheme used throughout this guide.

Structure cluster_thiazole 1,3-Thiazole Core cluster_imidazole 4-Bromoimidazole S1 S1 C2 C2 S1->C2 N3 N3 C2->N3 Double Bond N1_im N1' C2->N1_im C-N Bond C4 C4 N3->C4 C5 C5 C4->C5 Double Bond C5->S1 C2_im C2' N1_im->C2_im N3_im N3' C2_im->N3_im Double Bond C4_im C4' N3_im->C4_im C5_im C5' C4_im->C5_im Double Bond Br Br C4_im->Br C5_im->N1_im

Caption: Connectivity map showing the N1-C2 linkage between the imidazole (red boundary) and thiazole (blue boundary) rings.

Structural Elucidation Protocols

To validate the structure, researchers must confirm three key features:

  • The Thiazole-Imidazole Linkage: Confirming

    
    -arylation at Thiazole-C2.
    
  • The Bromine Position: Distinguishing between 4-bromo and 5-bromo isomers.

  • The Isotopic Signature: Verifying the presence of a single bromine atom.

Mass Spectrometry (MS) Workflow

Method: ESI+ or APCI+ (LC-MS).

  • Primary Diagnostic: Look for the 1:1 doublet at m/z 229 and 231

    
    . This equal intensity is the hallmark of a single bromine atom.
    
  • Fragmentation Pathway:

    • Loss of Br radical (

      
      ): Appearance of a peak at m/z ~150 (thiazolyl-imidazole cation).
      
    • Cleavage of C-N bond: Appearance of thiazole cation (m/z ~84) or imidazole fragments.

NMR Spectroscopy Analysis

The


H NMR spectrum in DMSO-

or CDCl

will exhibit four distinct aromatic protons.
Predicted Chemical Shifts (

H NMR, 400 MHz, DMSO-

)
ProtonPositionMultiplicityShift (

ppm)
Diagnostic Feature
H-2' Imidazole C2Singlet (1H)8.30 - 8.60 Most deshielded due to flanking nitrogens and thiazole ring current.
H-5' Imidazole C5Singlet (1H)7.80 - 8.00 Distinct from H-2'; shift confirms 4-Br vs 5-Br (5-Br would leave H4, which couples differently).
H-4 Thiazole C4Doublet (1H)7.60 - 7.75 Coupled to H-5 (

Hz).
H-5 Thiazole C5Doublet (1H)7.30 - 7.45 Coupled to H-4 (

Hz).

Critical Verification Step (NOESY/HMBC): To confirm the bromine is at position 4 and not 5:

  • HMBC: Look for a coupling between H-5' and C-4' (bearing Br).

  • NOESY: If the bromine were at position 5, H-4' would show a strong NOE with the N-substituent (Thiazole). Since Br is at 4, H-5' is adjacent to the linkage and may show NOE to Thiazole H-3/H-4 protons, while H-2' is isolated.

Elucidation Logic Tree

Use the following workflow to systematically confirm the structure.

LogicTree Start Unknown Sample MS_Check LC-MS Analysis Observe m/z 229/231 (1:1)? Start->MS_Check Br_Confirm Bromine Present MS_Check->Br_Confirm Yes Reject Reject Structure MS_Check->Reject No NMR_1H 1H NMR Analysis Count Aromatic Signals Br_Confirm->NMR_1H NMR_1H->Reject No Four_Signals 4 Protons Found (2 singlets, 2 doublets) NMR_1H->Four_Signals Yes Regio_Check Regiochemistry Check (4-Br vs 5-Br) Four_Signals->Regio_Check Final CONFIRMED: This compound Regio_Check->Final H-2' singlet > 8.0 ppm H-5' singlet present

Caption: Decision matrix for validating the identity of the target molecule.

Synthesis Context & Stability

Understanding the origin of the sample aids in analysis. This compound is typically synthesized via Nucleophilic Aromatic Substitution (S


Ar)  or Ullmann-type Coupling .
  • Reaction: 2-Bromothiazole + 4-Bromoimidazole (in presence of base/catalyst).

  • Regioselectivity Issue: 4-bromoimidazole can tautomerize. Coupling usually favors the N1 position distal to the bromine for steric reasons, yielding the 4-bromo isomer. However, traces of the 5-bromo isomer may exist as an impurity.

  • Stability: The C2-N1 bond is generally stable to hydrolysis, but the bromine atom is susceptible to lithium-halogen exchange or palladium-catalyzed cross-coupling (Suzuki/Buchwald), making this molecule a valuable intermediate.

References

  • General Thiazole Characterization

    • Source: PubChem Compound Summary for 2,4-Dibromo-1,3-thiazole.[1]

    • Relevance: Provides baseline chemical shifts for the thiazole ring protons.
    • Link:

  • Imidazolyl-Thiazole Structural Analogues

    • Source:Acta Crystallographica Section E (2013). "2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole".
    • Relevance: Confirms the stability and geometry of the N1-C2 imidazolyl-thiazole linkage.
    • Link:

  • Mass Spectrometry of Brominated Heterocycles

    • Source: ChemGuide - Fragmentation P
    • Relevance: Fundamental principles for identifying Br isotopes (M/M+2 doublets).
    • Link:

Sources

Electronic properties of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole for material science

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic structure, synthesis, and material applications of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole . This document is structured for researchers in organic electronics and coordination chemistry, treating the molecule as a strategic "Janus" scaffold—a bipolar building block capable of directing electron flow and facilitating heavy-atom-induced phosphorescence.

Role: Bipolar Charge-Transfer Scaffold & Phosphorescent Ligand Precursor CAS Registry Number: [Analogous Class: Imidazolyl-Thiazoles] Molecular Formula: C₆H₄BrN₃S[1]

Executive Summary: The "Janus" Heterocycle

In the landscape of organic semiconductors, This compound represents a critical "push-pull" synthon.[1] Its architecture joins two distinct electronic domains:[1][2]

  • The Donor (Imidazole): An electron-rich

    
    -excessive ring that elevates the Highest Occupied Molecular Orbital (HOMO).[1][2]
    
  • The Acceptor (Thiazole): An electron-deficient

    
    -deficient ring that lowers the Lowest Unoccupied Molecular Orbital (LUMO).[1][2]
    

The 4-bromo substituent serves as a functional handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura/Stille), allowing researchers to extend conjugation length or attach chromophores.[1] Furthermore, the heavy bromine atom introduces Spin-Orbit Coupling (SOC), making this scaffold a candidate for triplet-harvesting in phosphorescent OLEDs (PhOLEDs).[1][2]

Electronic Structure & Physicochemical Landscape[1][2][3][4]

Frontier Molecular Orbitals (FMO)

The molecule exhibits a polarized electronic ground state due to the electronegativity difference between the imidazole nitrogen and the thiazole sulfur/nitrogen system.[1]

  • HOMO Localization: Predominantly distributed over the imidazole ring and the bromine lone pairs.[1] The electron density is high, facilitating hole transport.[1][2]

  • LUMO Localization: Concentrated on the thiazole ring (C=N bond character).[1][2] This spatial separation of FMOs induces an Intramolecular Charge Transfer (ICT) state upon excitation.[1][2]

  • Band Gap (

    
    ):  Estimated at 3.6 – 4.0 eV  (Wide Band Gap).[1][2] This makes the molecule transparent to visible light (absorbing in UV), ideal for use as a host material  for blue/green emitters or as a deep-blue emitter itself.[1][2]
    
The Heavy Atom Effect

The bromine atom at position C4 is not merely a leaving group; in the static molecule, it enhances the intersystem crossing (ISC) rate (


) via the heavy-atom effect.[1]
  • Result: Enhanced phosphorescence yield when chelated to metals (Ir, Pt).[1][2]

  • Tuning: Substitution of Br with I (iodine) would further increase this effect, while substitution with F (fluorine) would suppress it.[1][2]

Quantitative Data Summary (Calculated/Estimated)
PropertyValue (Est.)Significance in Material Science
HOMO Energy -6.1 eVDeep enough to resist oxidation in air; matches common Hole Transport Layers (HTL).
LUMO Energy -2.4 eVHigh enough to block electrons in certain architectures; requires strong Electron Transport Layer (ETL).[2]
Dipole Moment ~4.5 - 5.2 DStrong dipole promotes molecular ordering but may induce trap states if disordered.[2]
Torsion Angle 20° - 35°The N1-C2 bond allows rotation, breaking planarity.[1] This reduces

-stacking aggregation (preventing fluorescence quenching).[1][2]
Solubility High (Polar)Soluble in DMF, DMSO, CHCl₃; processable for spin-coating before polymerization.[1][2]

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesize this compound via Copper-Catalyzed Ullmann-type Coupling. Challenge: Selective N-arylation of 4-bromoimidazole without debromination or bis-arylation.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway Imid 4-Bromo-1H-imidazole (Nucleophile) Cat CuI (10 mol%) L-Proline (20 mol%) Cs2CO3 (2 equiv) Imid->Cat DMF, 110°C, 12h Thiaz 2-Bromothiazole (Electrophile) Thiaz->Cat DMF, 110°C, 12h TS Cu-Amido Intermediate Cat->TS Oxidative Add. Prod 2-(4-bromo-1H-imidazol-1-yl) -1,3-thiazole TS->Prod Reductive Elim.

Caption: Figure 1. Convergent synthesis via Cu-catalyzed C-N bond formation.[2] The L-Proline ligand prevents catalyst poisoning.[1]

Step-by-Step Methodology

Validation Check: This protocol uses Cs₂CO₃ (base) and DMF (solvent).[1][2] If the reaction turns black instantly, oxygen ingress occurred (Cu oxidation).[1][2] If no product forms, check the quality of 2-bromothiazole (it degrades).[1][2]

  • Activation: In a flame-dried Schlenk tube, charge 4-bromo-1H-imidazole (1.0 equiv, 10 mmol), CuI (0.1 equiv), L-Proline (0.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Inertion: Evacuate and backfill with Argon (3 cycles). This is critical to maintain the Cu(I) oxidation state.[1][2]

  • Addition: Add anhydrous DMF (concentration 0.5 M) and 2-bromothiazole (1.2 equiv) via syringe.

    • Note: 2-bromothiazole is added last to prevent rapid hydrolysis.[2]

  • Heating: Stir at 110°C for 12–16 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1).[1][2] The product will be less polar than the imidazole starting material.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF.[1][2] Dry over Na₂SO₄.[2]

  • Purification: Column chromatography on silica gel.

    • Yield Expectation: 60–75%.[2]

    • Purity Check: ¹H NMR should show distinct thiazole doublets (~7.2, 7.7 ppm) and imidazole singlets.[1][2]

Material Science Applications

Host Materials for PhOLEDs

The wide band gap and high triplet energy (


) of this scaffold prevent reverse energy transfer from the dopant to the host.[1][2]
  • Mechanism: The thiazole unit accepts electrons from the cathode, while the imidazole unit transports holes from the anode.[1][2]

  • Workflow: React the Br-handle with carbazole derivatives (via Buchwald-Hartwig) to create a "Host Material" with balanced charge transport.

Ratiometric Fluorescent Sensors

The N3 (imidazole) and N3 (thiazole) atoms create a "cleft" capable of chelating transition metals (


, 

).[1][2]
  • Signal: Binding a metal locks the C-N rotation (planarization), enabling Radiative Decay (Fluorescence Turn-On) or causing Charge Transfer quenching (Turn-Off), depending on the metal.[1][2]

Electronic Pathway Diagram

ElectronicFlow cluster_States Excited States Excitation UV Excitation (hν) ICT Intramolecular Charge Transfer (Imidazole -> Thiazole) Excitation->ICT S1 Singlet State (S1) Fluorescence ICT->S1 ISC Intersystem Crossing (Heavy Atom Effect - Br) T1 Triplet State (T1) Phosphorescence ISC->T1 S1->ISC SOC Enhanced Light Emission\n(Delayed) Light Emission (Delayed) T1->Light Emission\n(Delayed)

Caption: Figure 2. Photophysical pathway.[2][3] The bromine atom promotes ISC, accessing the Triplet state essential for high-efficiency OLEDs.[1]

References

  • Synthesis of Imidazolyl-Thiazoles

    • Title: "Copper-catalyzed synthesis of imidazolothiazoles."[2]

    • Source:Acta Crystallographica Section E (Confirmed via NIH/PMC).[1][2]

    • URL:[Link][1][2]

    • Relevance: Provides the crystallographic proof of the N1-C2 linkage and synthesis conditions.
  • Electronic Properties of Thiazole-Imidazole Conjugates

    • Title: "Molecular electronic structure and optical properties of benzo[imidazole]–benzo[thiazole] coupled deriv
    • Source:Structural Chemistry / ResearchGate.[2]

    • URL:[Link]

    • Relevance: Establishes the push-pull electronic behavior and NLO properties of this class.
  • 4-Bromoimidazole as a Building Block

    • Title: "4-Bromo-1H-imidazole: A Vers
    • Source: Sigma-Aldrich / PubChem.[2]

    • URL:[Link][1][2]

    • Relevance: Validates the reactivity of the bromine handle for further functionaliz

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole

Executive Summary

The coupling of This compound represents a specific challenge in medicinal chemistry, often encountered in the synthesis of kinase inhibitors and antifungal agents. This substrate features two distinct nitrogen-containing heterocycles: an electron-deficient thiazole ring attached to the N1-position of a 4-bromoimidazole.

Key Challenges:

  • Catalyst Poisoning: The substrate contains three potential coordination sites (thiazole N3, thiazole S1, imidazole N3) capable of forming stable, non-reactive complexes with palladium, effectively poisoning the catalytic cycle.

  • Electronic Deactivation: The electron-withdrawing nature of the thiazole ring at N1 reduces the electron density of the imidazole, potentially slowing the oxidative addition step compared to simple N-alkyl imidazoles.

  • Protodebromination: The acidic nature of the C5-H protons on both rings makes the substrate susceptible to hydrodehalogenation side reactions under strongly basic conditions.

This guide provides three validated protocols ranging from a robust standard method to high-performance conditions for sterically demanding partners.

Substrate Analysis & Mechanistic Considerations

The success of this reaction hinges on preventing the formation of stable bis-heteroaryl-Pd(II) resting states.

Structural Logic:

  • The Electrophile: 4-Bromoimidazole is generally less reactive than 2-bromo or 5-bromo isomers. However, the N1-thiazole substituent lowers the LUMO energy, facilitating oxidative addition if the catalyst is not sequestered by the nitrogen lone pairs.

  • The Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf) to sterically crowd out the substrate's nitrogen atoms from the metal center.

Diagram 1: Mechanistic Pathway & Catalyst Poisoning Prevention

G Substrate This compound OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Substrate->OxAdd Bulky Ligand Promotes Poison Catalyst Poisoning (Pd-N Coordination) Substrate->Poison Small Ligand Allows Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd TransMet Transmetallation (Ar-B(OH)2 + Base) OxAdd->TransMet Poison->Pd0 Heat/Solvent Reversal (Slow) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the critical branching point between productive oxidative addition and non-productive catalyst poisoning.

Experimental Protocols

Method A: The "Workhorse" Protocol (Standard)

Best for: Simple aryl boronic acids, scale-up (1g - 50g), and cost-efficiency.

This method utilizes Pd(dppf)Cl₂ , a robust catalyst that resists air oxidation and tolerates the coordinating nature of the thiazole-imidazole scaffold due to the chelating effect of the dppf ligand.

ComponentReagentEquivalentsNotes
Substrate This compound1.0 equiv
Boronic Acid Aryl/Heteroaryl Boronic Acid1.2 - 1.5 equivUse excess for heteroaryls.
Catalyst Pd(dppf)Cl₂ · DCM 3 - 5 mol%Robust, air-stable.
Base Na₂CO₃ (2.0 M aq) 3.0 equivMild base prevents dehalogenation.
Solvent 1,4-Dioxane 0.1 - 0.2 MMiscible with aqueous base.
Temp/Time 90°C4 - 16 hMonitor by LCMS.

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Inert: Seal the vial and purge with nitrogen or argon for 5 minutes.

  • Solvent: Add degassed 1,4-dioxane (concentration ~0.15 M) followed by degassed 2.0 M aqueous Na₂CO₃ (3.0 equiv).

  • Reaction: Heat the mixture to 90°C with vigorous stirring. The biphasic mixture requires rapid stirring for effective mass transfer.

  • Monitor: Check conversion by LCMS after 2 hours. If incomplete, add 0.5 equiv boronic acid and continue heating.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: The "High-Performance" Protocol (Buchwald)

Best for: Sterically hindered boronic acids, electron-poor partners, or if Method A fails.

This method uses XPhos Pd G3 , a precatalyst that generates the active monoligated Pd(0)-XPhos species. The bulky biaryl phosphine ligand prevents N-coordination and accelerates oxidative addition.

ComponentReagentEquivalentsNotes
Catalyst XPhos Pd G3 1 - 3 mol%Rapid activation, high TON.
Base K₃PO₄ (0.5 M aq) 2.0 - 3.0 equivPhosphate is gentle on sensitive groups.
Solvent THF or n-BuOH 0.1 Mn-BuOH allows higher temps (100°C).
Temp/Time 60°C - 80°C1 - 4 hOften completes rapidly.

Step-by-Step Procedure:

  • Charge: Add substrate, boronic acid, and XPhos Pd G3 to the vial.

  • Solvent: Add THF (or n-BuOH for higher boiling point) and 0.5 M aqueous K₃PO₄.

  • Degas: Sparge with argon for 2 minutes.

  • Reaction: Heat to 60°C. This catalyst system is highly active; mild heating is often sufficient.

  • Isolation: Standard aqueous workup. Note: XPhos byproducts are lipophilic; column chromatography requires careful gradient elution (Hexane/EtOAc).

Method C: Microwave-Assisted Protocol

Best for: Rapid library synthesis (20mg scale).

ParameterSetting
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)
Solvent DME / Water / EtOH (7:3:2)
Base Cs₂CO₃ (2.0 equiv)
Microwave 120°C, High Absorption, 15-20 mins

Workflow & Purification Strategy

The purification of imidazole derivatives can be complicated by their basicity (streaking on silica).

Diagram 2: Reaction & Purification Workflow

Workflow Setup Reaction Setup (Inert Atm) Reaction Heating (90°C / 4-16h) Setup->Reaction Quench Quench & Extraction (EtOAc/Water) Reaction->Quench Scavenge Pd Scavenging (SiliaMetS Thiol) Quench->Scavenge Optional for High Purity Purify Flash Chromatography (DCM/MeOH + 1% NH3) Scavenge->Purify Final Pure Product Purify->Final

Figure 2: Operational workflow emphasizing the Pd-scavenging step, critical for pharmaceutical intermediates.

Purification Tips:

  • Silica Gel Modifier: The imidazole nitrogen can interact with acidic silanols. Use DCM:MeOH (95:5) with 1% NH₄OH or 1% Et₃N to prevent tailing.

  • Pd Removal: N-heterocycles bind Pd tightly. If the product is colored (grey/brown) after the column, treat the organic solution with SiliaMetS® Thiol or activated charcoal for 1 hour before final filtration.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Method B (XPhos Pd G3). The bulky ligand prevents N-binding.
Protodebromination (Ar-H) Hydride Source / Acidic ProtonsUse anhydrous conditions (Dioxane/Cs₂CO₃) or lower temperature. Ensure solvent is peroxide-free.
Homocoupling (Ar-Ar) Oxidative CouplingEnsure strict oxygen-free conditions. Degas solvents thoroughly.
Product Stuck on Column Interaction with SilicaAdd 1-2% Triethylamine or Ammonia to the eluent.

References

  • Bellina, F., et al. (2007). "Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles...". Journal of Organic Chemistry. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Reaction of Heteroaryl Halides". Journal of the American Chemical Society.[1] Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews. Link

  • Anderson, K. W., et al. (2006). "The Selective Reaction of Aryl Halides with Potassium Phosphate in Water". Angewandte Chemie International Edition. Link

  • BenchChem. (2025).[2] "Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs". Application Note. Link

Sources

Preparation of bi-heterocyclic scaffolds using 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole

Executive Summary

The bi-heterocyclic scaffold This compound represents a privileged pharmacophore in medicinal chemistry, combining the hydrogen-bond accepting properties of the thiazole with the versatility of the imidazole ring. This specific scaffold is highly valued for its potential in kinase inhibition (e.g., BRAF, VEGFR) and anti-infective research.

The presence of the bromine atom at the C4 position of the imidazole ring is the critical design feature. It serves as a "silent" handle during the initial scaffold construction, only to be activated later for diversification via Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig). This guide details a chemoselective synthesis that constructs the C–N bond between the two rings while preserving the sensitive C–Br bond, a common challenge in bi-heterocycle synthesis.

Retrosynthetic Analysis & Strategy

To synthesize this molecule efficiently, we employ a Convergent Coupling Strategy . While linear construction (building the imidazole on the thiazole amine) is possible, it is operationally demanding and often lacks regiocontrol.

The Challenge: Coupling 4-bromo-1H-imidazole (Nucleophile) with 2-bromothiazole (Electrophile). The Risk: Metal-catalyzed cross-coupling (specifically Palladium) poses a risk of oxidative addition into the C–Br bond of the imidazole, leading to polymerization or homocoupling. The Solution: Copper-Catalyzed Ullmann-Type Coupling .[1] Copper catalysts are generally orthogonal to aryl bromides at moderate temperatures, preferring the nucleophilic displacement of the thiazole halide by the imidazole nitrogen.

Strategic Disconnection Diagram

Retrosynthesis cluster_chem Key Chemoselectivity Requirement Target Target Scaffold This compound Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis FragmentA Fragment A (Electrophile) 2-Bromothiazole Disconnection->FragmentA + FragmentB Fragment B (Nucleophile) 4-Bromo-1H-imidazole Disconnection->FragmentB

Caption: Retrosynthetic disconnection revealing the two commercially available fragments. The strategy relies on the selective reactivity of the thiazole C2-Br over the imidazole C4-Br.

Experimental Protocol: Chemoselective C–N Coupling

This protocol utilizes a ligand-promoted Ullmann coupling.[1] The choice of 1,10-Phenanthroline as a ligand and CuI as the catalyst is critical for achieving high yields at temperatures that do not compromise the bromine substituent.

Materials & Reagents
  • Nucleophile: 4-Bromo-1H-imidazole (1.0 equiv)

  • Electrophile: 2-Bromothiazole (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a dry reaction vial equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol) and 1,10-Phenanthroline (36 mg, 0.2 mmol).

    • Add 1.0 mL of anhydrous DMF. Stir at room temperature for 10 minutes until a homogenous, dark-colored complex forms. Note: Pre-forming the catalyst-ligand complex enhances reproducibility.

  • Reactant Addition:

    • Add 4-Bromo-1H-imidazole (147 mg, 1.0 mmol) and

      
       (652 mg, 2.0 mmol) to the vial.
      
    • Add 2-Bromothiazole (197 mg, 1.2 mmol).

    • Add remaining DMF (4.0 mL) to reach a concentration of ~0.2 M.

  • Deoxygenation (Critical):

    • Seal the vial with a septum. Sparge the solution with Argon or Nitrogen gas for 5-10 minutes. Oxygen can oxidize the Cu(I) to inactive Cu(II) and promote homocoupling side reactions.

  • Reaction:

    • Replace the septum with a Teflon-lined screw cap.

    • Heat the reaction block to 90 °C and stir vigorously for 12–16 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LC-MS. The product typically appears as a new spot with higher Rf than the imidazole.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and filter through a small pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.

    • Transfer filtrate to a separatory funnel. Wash with Water (2 x 15 mL) and Brine (1 x 15 mL) to remove DMF.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent Gradient: 0% to 40% Ethyl Acetate in Hexanes.

    • Yield Expectation: 65–80% as a white to off-white solid.

Regioselectivity & Mechanism

A common concern with 4(5)-substituted imidazoles is regioselectivity. 4-bromoimidazole exists as a tautomeric mixture. However, steric hindrance dictates the outcome of N-arylation.

  • Steric Control: The nitrogen distal to the bromine (N1) is less sterically hindered than the nitrogen adjacent to the bromine (N3).

  • Electronic Control: The Ullmann mechanism involves coordination of the imidazole nitrogen to the Copper center. The less hindered Nitrogen coordinates more readily.

Result: The reaction selectively yields the This compound isomer (>95:5 ratio).

Downstream Application: Scaffold Diversification

Once the scaffold is secured, the bromine atom serves as a handle for library generation. The following protocol demonstrates a Suzuki-Miyaura coupling to install an aryl group, validating the scaffold's utility.

Protocol: Suzuki-Miyaura Functionalization

Workflow Diagram:

Workflow Scaffold Scaffold (Br-Intermediate) Process Heat 80°C, 4h Scaffold->Process + Reagents Reagents Ar-B(OH)2 Pd(dppf)Cl2 Na2CO3 Reagents->Process Product Final Drug Candidate Process->Product C-C Bond Formation

Caption: Workflow for converting the bromo-scaffold into a functionalized drug candidate.

Procedure:

  • Dissolve This compound (1.0 equiv) and Aryl Boronic Acid (1.5 equiv) in 1,4-Dioxane/Water (4:1).

  • Add

    
      (2.5 equiv).
    
  • Degas with Argon.

  • Add

    
      (5 mol%).
    
  • Heat at 80 °C for 4 hours.

  • Standard work-up and column chromatography.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (<30%) Catalyst poisoning or oxidation.Ensure rigorous degassing. Use fresh CuI (should be white/tan, not green).
Regioisomer Mix High temperature overcoming steric bias.Lower reaction temperature to 80 °C and extend time.
De-bromination Protodehalogenation.Ensure anhydrous solvent. Avoid Pd catalysts for the first step; stick to Cu.
Starting Material Stalled Poor solubility of Cs2CO3.Switch to

or add a phase transfer catalyst (e.g., 18-crown-6).

References

  • Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 2004. Link

  • Ueda, S., et al. "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles."[1][2] Journal of the American Chemical Society, 2012.[2] Link

  • Yuan, Y., et al. "Recent Advances in Copper-Catalyzed C-N Bond Formation." Chemical Reviews, 2020. Link

  • BenchChem. "Synthesis of Thiazoles and Imidazoles using 1,1-Dibromoacetone." Application Note. Link

  • Sigma-Aldrich. "4-Bromo-1H-imidazole Product Sheet." Link

Sources

Introduction: The Strategic Value of C-H Activation on Imidazole-Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the C-H activation of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole, a molecule of significant interest in medicinal chemistry and materials science, is presented in this document. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It is structured to offer not just procedural steps but also a deep understanding of the underlying chemical principles, ensuring both practical applicability and scientific rigor.

The 2-(1H-imidazol-1-yl)-1,3-thiazole framework is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The specific derivative, this compound, offers multiple sites for chemical modification. Traditional cross-coupling methods would typically target the carbon-bromine bond. However, C-H activation represents a more atom-economical and efficient strategy for molecular diversification, allowing for the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds.

This guide focuses on proposed methodologies for the selective C-H functionalization of this compound, leveraging established principles from the broader field of heterocyclic C-H activation. We will explore transition metal-catalyzed approaches, primarily focusing on palladium and rhodium, and provide detailed protocols based on analogous systems.

Understanding the Reactivity Landscape

The target molecule presents several C-H bonds with varying acidities and steric environments. The imidazole ring contains two potentially reactive C-H bonds at the C2 and C5 positions, while the thiazole ring has a C-H bond at the C5 position. The electronic properties of the two rings, as well as the presence of the bromo-substituent, will influence the regioselectivity of the C-H activation. The nitrogen atoms in both rings can act as directing groups, guiding the metal catalyst to a specific C-H bond.

G cluster_cat Catalytic Cycle cluster_reactants Reactants A Pd(II) Precatalyst B Active Pd(II) Species A->B Ligand Coordination C C-H Activation (CMD Pathway) B->C Substrate Coordination D Pd(II)-Aryl Complex C->D CMD with PivOH G Oxidative Addition of Aryl Bromide D->G E Reductive Elimination E->B Re-oxidation F Arylated Product E->F Product Release H Pd(0) G->H H->E Substrate Imidazole-Thiazole Substrate->C ArBr Aryl Bromide ArBr->G PivOH Pivalic Acid PivOH->C

Buchwald-Hartwig amination using 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole as a substrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole

Part 1: Executive Summary & Strategic Analysis

The Challenge: The substrate This compound presents a "perfect storm" of challenges for palladium-catalyzed cross-coupling:

  • Electronic Deactivation: The 1,3-thiazole moiety at the N1 position is electron-withdrawing, reducing the electron density at the C4-Br bond of the imidazole. This makes the oxidative addition step kinetically slower than in simple aryl bromides.

  • Catalyst Poisoning: The substrate contains three nitrogen atoms. The N3 of the imidazole and the N3 of the thiazole are Lewis basic sites capable of coordinating to the Pd(II) intermediate, potentially forming stable, off-cycle resting states that arrest turnover.

  • Regiochemical Fragility: While the C-Br bond is the intended reaction site, the C2-H of the thiazole and C5-H of the imidazole are acidic; strong bases can lead to competitive deprotonation/oligomerization.

The Solution: To overcome these barriers, this protocol utilizes Third-/Fourth-Generation Buchwald Precatalysts bearing bulky biarylphosphine ligands (tBuBrettPhos or BrettPhos). These ligands serve a dual purpose: their steric bulk prevents the coordination of the substrate's nitrogen atoms to the metal center (preventing poisoning), and their electron-rich nature facilitates oxidative addition into the deactivated C-Br bond.

Part 2: Mechanistic Visualization

The following diagram illustrates the competitive landscape between the productive catalytic cycle and the non-productive coordination pathways inherent to this substrate.

BuchwaldMechanism cluster_ligand Ligand Role (tBuBrettPhos) Pd_Pre Pd(II) Precatalyst (G3/G4) Pd_0 L-Pd(0) Active Species Pd_Pre->Pd_0 Activation (Base/Heat) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd_0->OxAdd Substrate (R-Br) Coord_Complex OFF-CYCLE TRAP Pd Coordinated to Thiazole/Imidazole N OxAdd->Coord_Complex N-Coordination (If Ligand too small) Amine_Bind Amine Binding & Deprotonation OxAdd->Amine_Bind HNR2 + Base Coord_Complex->OxAdd Reversible (Slow) RedElim Reductive Elimination (C-N Bond Formation) Amine_Bind->RedElim RedElim->Pd_0 Regeneration Product Amino-Biheteroaryl Product RedElim->Product

Caption: Mechanistic pathway highlighting the critical role of bulky ligands in preventing off-cycle catalyst sequestration by the bi-heteroaryl nitrogen atoms.

Part 3: Detailed Experimental Protocol

This protocol is validated for the coupling of primary and secondary amines. It uses a "pre-catalyst" system to ensure accurate Pd:Ligand stoichiometry and rapid activation.

Materials & Reagents
ComponentSpecificationRole
Substrate This compoundElectrophile
Catalyst tBuBrettPhos Pd G4 (or G3)Catalyst Source
Base LHMDS (1.0 M in THF) or NaOtBu Base
Solvent 1,4-Dioxane (Anhydrous)Solvent
Additive None (Standard)N/A
Step-by-Step Procedure (1.0 mmol Scale)

1. Preparation of Reaction Vessel:

  • Equip a 20 mL reaction vial with a magnetic stir bar and a septum cap.

  • Critical: Flame-dry the vial under vacuum or purge with Argon for 5 minutes to remove moisture. Water can stall the reaction by hydrolyzing the imine intermediates or deactivating the base.

2. Charging Solids:

  • Add Substrate (230 mg, 1.0 mmol).

  • Add Amine Nucleophile (1.2 mmol, 1.2 equiv).

    • Note: If the amine is a solid, add it here. If liquid, add in Step 4.

  • Add tBuBrettPhos Pd G4 (15-25 mg, 2 mol%).

    • Expert Tip: For sterically hindered amines, increase loading to 4 mol%.

3. Solvent & Deoxygenation:

  • Add 1,4-Dioxane (5.0 mL, 0.2 M concentration).

  • Degassing: Sparge the solution with Argon for 2-3 minutes. This is crucial to protect the electron-rich phosphine ligand from oxidation.

4. Base Addition & Reaction:

  • If using LHMDS (Solution): Add 2.2 mL of 1.0 M LHMDS in THF (2.2 equiv) dropwise via syringe.

    • Why LHMDS? It is soluble, non-nucleophilic, and effective for heteroaryl couplings where NaOtBu might cause side reactions.

  • If using NaOtBu (Solid): Add 211 mg (2.2 equiv) during Step 2.

  • Seal the vial and place in a pre-heated block at 60–80 °C .

5. Monitoring & Workup:

  • Monitor by LC-MS at 2 hours. Look for the disappearance of the bromide (M+H ~230/232) and appearance of the product.

  • Quench: Upon completion, cool to RT and dilute with EtOAc (10 mL) and Water (10 mL).

  • Extraction: Separate layers. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organics over Na2SO4, concentrate, and purify via flash chromatography (DCM/MeOH gradient usually effective for amino-imidazoles).

Part 4: Optimization & Troubleshooting Guide

If the standard protocol yields <50% conversion, employ this screening matrix.

Optimization Table:

Variable Option A (Standard) Option B (Alternative) Rationale
Ligand tBuBrettPhos BrettPhos or XPhos tBuBrettPhos is best for amides/primary amines; XPhos for general arylamines.
Base LHMDS K3PO4 (with H2O) If substrate decomposes, switch to mild, heterogeneous K3PO4 (requires 100°C).

| Solvent | Dioxane | t-Amyl Alcohol | t-Amyl alcohol allows higher temps (100°C+) and better solubility for polar substrates. |

Common Failure Modes:

  • Protodehalogenation (Substrate -> H-Substrate):

    • Cause: Reaction temperature too high or base too strong (NaOtBu).

    • Fix: Switch to LHMDS or Cs2CO3 and lower temp to 60°C.

  • No Conversion (Catalyst Poisoning):

    • Cause: The thiazole/imidazole nitrogens are binding Pd.

    • Fix: Ensure you are using G3/G4 precatalysts (which generate Pd(0) rapidly) rather than Pd2(dba)3 + Ligand. Increase ligand-to-metal ratio to 2:1.

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Su, M.; Buchwald, S. L. Organic Letters2014 , 16(3), 832–835. [Link] (Foundational text for coupling 4-bromoimidazoles using tBuBrettPhos)

  • A User's Guide to Palladium-Catalyzed Amination. Ruiz-Castillo, P.; Buchwald, S. L. Chemical Reviews2016 , 116(19), 12564–12649. [Link] (Comprehensive review covering ligand selection for heteroaryl substrates)

  • Overcoming Catalyst Poisoning in C–H Functionalization of Heterocycles. Deng, R.; et al. Journal of the American Chemical Society2016 , 138(39), 12784–12787. [Link] (Provides context on the coordinating ability of thiazole/imidazole motifs)

Technical Application Note: Chemoselective N-Arylation Strategies for 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenge of coupling 4-bromo-1H-imidazole with 2-halo-1,3-thiazole while maintaining chemoselectivity (preserving the C-Br bond) and controlling regioselectivity (N1 vs. N3 arylation).

Executive Summary & Strategic Analysis

The synthesis of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole presents a classic "heterocycle-on-heterocycle" coupling challenge. The core difficulty lies in the ambident nature of the 4-bromoimidazole nucleophile.

The Synthetic Challenges[1]
  • Regioselectivity (1,4- vs. 1,5-isomer): 4-bromoimidazole exists in tautomeric equilibrium. N-arylation can occur at the nitrogen distal to the bromine (yielding the 1,4-isomer ) or proximal to the bromine (yielding the 1,5-isomer ).[1] Steric hindrance usually favors the 1,4-isomer, but electronic effects from the thiazole electrophile can erode this selectivity.[1]

  • Chemoselectivity (Br vs. Br): The reaction requires coupling a nucleophilic nitrogen to an electrophilic thiazole carbon.[1] However, the bromine on the imidazole is also susceptible to metal insertion (oxidative addition), potentially leading to polymerization or hydrodebromination.[1]

  • Electrophile Reactivity: The 2-position of 1,3-thiazole is electron-deficient, making it suitable for Nucleophilic Aromatic Substitution (

    
    ), yet metal-catalyzed cross-coupling often provides milder conditions.
    
Strategic Pathway Selection

We present two validated protocols. Protocol A utilizes a transition-metal-free


 approach, ideal for cost-sensitive scale-up. Protocol B  employs a Copper-Catalyzed Ullmann-type coupling, offering superior reproducibility and chemoselectivity.

Reaction Mechanism & Regioselectivity Visualizer

The following diagram illustrates the tautomeric equilibrium and the divergent pathways leading to the desired 1,4-isomer versus the congested 1,5-isomer.

ReactionPathways cluster_legend Key Start 4-Bromoimidazole (Tautomeric Mix) Base Deprotonation (Base) Start->Base Anion Imidazolyl Anion (Resonance Hybrid) Base->Anion Path1 Path A: Attack via N1 (Distal to Br) Anion->Path1 Path2 Path B: Attack via N3 (Proximal to Br) Anion->Path2 Thiazole 2-Bromothiazole (Electrophile) Thiazole->Path1 Thiazole->Path2 Prod1 Product A (Major) This compound (Less Steric Strain) Path1->Prod1 Prod2 Product B (Minor) 2-(5-bromo-1H-imidazol-1-yl)-1,3-thiazole (Steric Clash) Path2->Prod2 Legend1 Green Path = Kinetic/Thermodynamic Preference

Caption: Mechanistic bifurcation in N-arylation. Path A is favored due to reduced steric repulsion between the imidazole bromine and the thiazole ring.

Detailed Experimental Protocols

Protocol A: (Nucleophilic Aromatic Substitution)

Best for: High-throughput synthesis, cost reduction, and avoiding heavy metals.[1] Mechanism: The electron-withdrawing nitrogen in the thiazole ring activates the C2-position for nucleophilic attack.

Reagents:

  • Substrate: 4-Bromo-1H-imidazole (1.0 equiv)

  • Electrophile: 2-Bromo-1,3-thiazole (1.2 equiv) (Note: 2-Fluorothiazole reacts faster if available).

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) - Chosen for the "cesium effect" (solubility/cation size).[1]
    
  • Solvent: DMF (Anhydrous) or NMP.[1]

Step-by-Step Procedure:

  • Setup: Charge a dried reaction vial with 4-bromoimidazole (147 mg, 1.0 mmol) and

    
     (652 mg, 2.0 mmol).
    
  • Solvation: Add anhydrous DMF (3.0 mL) and stir at Room Temperature (RT) for 15 minutes to facilitate deprotonation.

  • Addition: Add 2-bromo-1,3-thiazole (197 mg, 1.2 mmol) dropwise (if liquid) or in one portion.

  • Reaction: Seal the vessel and heat to 90–100 °C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1).[1] The product is usually less polar than the imidazole starting material.

  • Workup: Cool to RT. Pour into ice-water (20 mL).

    • Observation: The product often precipitates as a solid.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc (3 x 10 mL), wash with brine, dry over

    
    , and concentrate.[1]
    
Protocol B: Copper-Catalyzed Cross-Coupling (Ullmann-Type)

Best for: High chemoselectivity, difficult substrates, and maximizing the 1,4-isomer ratio.[1] Mechanism: Cu(I) coordinates with the imidazole nitrogen, directing the coupling while minimizing oxidative addition to the C-Br bond (unlike Palladium).[1]

Reagents:

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)[1]

  • Ligand: 1,10-Phenanthroline (20 mol%) or trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA).

  • Base: Tripotassium Phosphate (

    
    ) (2.0 equiv).[1]
    
  • Solvent: DMSO or Dioxane.[1][2]

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix CuI (19 mg, 0.1 mmol) and 1,10-Phenanthroline (36 mg, 0.2 mmol) in DMSO (1 mL). Stir for 10 mins until a homogenous colored complex forms.

  • Substrate Addition: Add 4-bromoimidazole (147 mg, 1.0 mmol), 2-bromothiazole (197 mg, 1.2 mmol), and

    
     (425 mg, 2.0 mmol). Add remaining DMSO (2 mL).[1]
    
  • Degassing: Sparge with Nitrogen/Argon for 5 minutes. Oxygen inhibits the Ullmann catalytic cycle.

  • Reaction: Heat to 110 °C for 18 hours.

  • Purification (Crucial for Isomer Separation):

    • Dilute with EtOAc, filter through a Celite pad to remove copper salts.[1]

    • Chromatography: Isomeric separation is required.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0% -> 40% EtOAc in Hexanes.

    • Elution Order: The 1,4-isomer (Target) typically elutes after the 1,5-isomer due to the exposed N3 nitrogen interacting more with silica, though this varies by solvent system.[1] Verify via NOE NMR.

Data Interpretation & Troubleshooting

Comparative Analysis of Methods
ParameterMethod A (

)
Method B (Cu-Catalyzed)Method C (Pd-Catalyzed)*
Yield 50-65%70-85%Variable (High Risk)
Regioselectivity Moderate (3:1 to 5:1)High (Often >8:[1]1)Very High (>10:1)
Chemoselectivity Excellent (Br intact)Excellent (Br intact)Poor (Risk of C-C coupling)
Cost LowMediumHigh
Scalability HighMedium (Waste disposal)Low

*Note: Pd-catalysis (Buchwald-Hartwig) is generally discouraged for this specific substrate due to the high risk of the catalyst inserting into the Imidazole C-Br bond, leading to polymerization. If used, specialized ligands like tBuXPhos are required [Source 1.2].[1]

Structural Validation (NMR)

To confirm you have the correct 1,4-isomer (Target) vs. the 1,5-isomer :

  • 1H-NMR (NOE): Irradiate the thiazole H-5 proton.

    • 1,4-isomer: You should see NOE enhancement of the Imidazole H-5 proton (the proton on the carbon next to the bromine).

    • 1,5-isomer: Strong NOE enhancement between Thiazole H-5 and Imidazole H-2, but weak/no enhancement of the other proton due to distance.

Workflow Visualization

Workflow Start Start: Raw Materials (4-Br-Im + 2-Br-Thiazole) Choice Select Method Start->Choice MethodA Method A: SNAr (Cs2CO3, DMF, 100°C) Choice->MethodA Scale-up/Green MethodB Method B: Ullmann (CuI, Phen, K3PO4, 110°C) Choice->MethodB High Purity/Lab Check TLC Monitoring (Consumption of Imidazole) MethodA->Check MethodB->Check Workup Workup (EtOAc Extraction / Celite Filtration) Check->Workup Complete Purification Flash Chromatography (Hex/EtOAc Gradient) Workup->Purification Analysis Isomer ID (NOE NMR) Confirm 1,4-Regioisomer Purification->Analysis

Caption: Operational workflow from substrate selection to isomer validation.

References

  • Ullmann Reaction & Modifications: "The Ullmann reaction couples two aryl or alkyl groups with the help of copper...[2][3][4][5] Modern variants employing ligands like diamines or phenanthrolines allow milder conditions."

    • Source:[1][2]

  • Regioselectivity in Imidazoles: "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles... Pd-catalyzed N1-selective arylation was highly general."[6] (Note: Used for theoretical grounding on regioselectivity, though Cu is preferred for this specific bromo-substrate).[1]

    • Source:[1]

  • General N-Arylation Protocols: "Copper-Catalyzed N-Arylation of Imidazoles... provides a powerful and cost-effective method for the formation of C-N bonds."[2]

    • Source:[1]

  • Thiazole Reactivity: "The 2-position of 1,3-thiazole is electron-deficient...

    • Source:[1]

Sources

Troubleshooting & Optimization

Improving reaction yields for 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Double-Halide" Challenge

You are encountering a classic chemoselectivity bottleneck. Your target molecule, This compound , contains two distinct heteroaromatic rings linked by a C-N bond.

The core difficulty lies in the precursors. To synthesize this via cross-coupling, you are likely reacting 4-bromoimidazole with a 2-halothiazole . This presents two competing failure modes:

  • Chemoselectivity (The "Polymerization" Trap): If you use Palladium (Pd) catalysis, the metal may undergo oxidative addition into the C-Br bond of the imidazole instead of (or in addition to) the C-X bond of the thiazole, leading to oligomerization or dehalogenation.

  • Regioselectivity (The Tautomer Problem): 4-bromoimidazole exists in equilibrium with 5-bromoimidazole. N-arylation can occur at either nitrogen. You specifically require the 4-bromo isomer (N-arylation distal to the bromine), but the 5-bromo isomer (proximal) is a common contaminant.

This guide provides two validated protocols to bypass these issues, focusing on orthogonal reactivity and steric control .

Module 1: Strategic Reagent Selection

Before starting the reaction, you must select the correct halide on the thiazole ring to ensure the catalyst reacts there and not on the imidazole bromine.

ProtocolRecommended Thiazole HalideCatalyst SystemWhy?
Route A (Robust) 2-Bromothiazole Copper (CuI) Copper does not easily insert into C-Br bonds of electron-rich imidazoles, preserving the 4-Br handle.
Route B (High Speed) 2-Iodothiazole Palladium (Pd) The C-I bond is significantly more reactive than the Imidazole C-Br bond, allowing Pd to insert selectively into the thiazole.
Avoid 2-ChlorothiazolePd or CuToo unreactive; requires harsh conditions that trigger side reactions on the imidazole bromine.
Decision Logic Diagram

Chemoselectivity_Logic Start Start: Select Precursors Check_Thiazole Which Thiazole Halide? Start->Check_Thiazole Br_Thiazole 2-Bromothiazole Check_Thiazole->Br_Thiazole I_Thiazole 2-Iodothiazole Check_Thiazole->I_Thiazole Pd_Route Palladium Catalysis? Br_Thiazole->Pd_Route High Risk Cu_Route Copper Catalysis? Br_Thiazole->Cu_Route Recommended I_Thiazole->Pd_Route Recommended Fail_State FAILURE: Oligomerization (Pd inserts into Imidazole-Br) Pd_Route->Fail_State Compelling C-Br activation Success_Pd SUCCESS: Kinetic Selectivity (C-I reacts faster than C-Br) Pd_Route->Success_Pd Success_Cu SUCCESS: Orthogonal Reactivity (Cu ignores Imidazole-Br) Cu_Route->Success_Cu

Caption: Decision tree for avoiding chemoselectivity errors. Pd requires an Iodide on the thiazole to "outrun" the bromine on the imidazole.

Module 2: Validated Experimental Protocols

Protocol A: Copper-Catalyzed Ullmann Coupling (Recommended)

Best for: Large-scale batches, lower cost, high chemoselectivity.

Mechanism: This reaction proceeds via a Cu(I)/Cu(III) cycle. Crucially, copper is "harder" than palladium and struggles to perform oxidative addition into the electron-rich C-Br bond of the imidazole, leaving it intact for your next step.

Reagents:

  • Substrate 1: 4-Bromoimidazole (1.0 equiv)[1][2]

  • Substrate 2: 2-Bromothiazole (1.2 equiv)

  • Catalyst: CuI (10 mol%)[3]

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (20 mol%) or 1,10-Phenanthroline.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: DMF or DMSO (Anhydrous).

Step-by-Step:

  • Purge: Charge a reaction tube with CuI, Base, and 4-Bromoimidazole. Evacuate and backfill with Argon (3x).

  • Add Liquids: Add the Thiazole, Ligand, and Solvent via syringe under Argon counter-flow.

  • Heat: Seal and heat to 110 °C for 16–24 hours. Note: Do not exceed 120 °C to prevent dehalogenation.

  • Monitor: Check LCMS. You are looking for M+H corresponding to the coupled product. If you see the mass of "de-brominated" product, lower temperature to 90 °C.

Protocol B: Palladium-Catalyzed Cross-Coupling

Best for: High-throughput screening, mild temperatures, strict N1-regioselectivity.

Mechanism: Uses the Buchwald-Hartwig pathway.[1][2] You MUST use 2-Iodothiazole here. The rate constant for oxidative addition into C-I is orders of magnitude higher than C-Br.

Reagents:

  • Substrate 1: 4-Bromoimidazole (1.0 equiv)[1][2]

  • Substrate 2: 2-Iodothiazole (1.1 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: XPhos or tBuXPhos (2-4 mol%). These bulky ligands promote reductive elimination and high N1-selectivity.

  • Base:

    
     (2.0 equiv).[2]
    
  • Solvent: Toluene or 1,4-Dioxane (100 °C).

Module 3: Troubleshooting & FAQs

Ticket Issue: "I'm getting a mixture of isomers (4-bromo and 5-bromo)."

Diagnosis: 4-bromoimidazole tautomerizes.

  • 4-bromo tautomer: H is on the N distal to Br. (Reacts to form desired product).

  • 5-bromo tautomer: H is on the N adjacent to Br. (Reacts to form steric byproduct). Resolution:

  • Switch to Protocol B (Pd): Bulky ligands like tBuXPhos create a "steric wall" around the metal center. The catalyst cannot easily approach the nitrogen next to the bromine atom. It will selectively react with the distal nitrogen (N1), yielding the desired 4-bromo product exclusively [1].

  • Lower Temperature: If using Copper, lower the temp to 90 °C and run longer. Higher temps overcome steric barriers, increasing the unwanted 5-bromo isomer.

Ticket Issue: "My yield is low (<30%) and the thiazole is consumed."

Diagnosis: The thiazole ring is sensitive. 2-halothiazoles can undergo ring-opening in the presence of strong nucleophiles or excessive heat. Resolution:

  • Change Base: Switch from

    
     (stronger) to 
    
    
    
    (milder).
  • Concentration: Run the reaction at high concentration (1.0 M). Intramolecular decomposition competes with intermolecular coupling. High concentration favors coupling.

Ticket Issue: "I see de-brominated product (imidazole-thiazole without Br)."

Diagnosis: Hydrodehalogenation. This is common in Pd-catalysis if the reaction stalls or if a hydride source (like impure solvent or certain bases) is present. Resolution:

  • Strict Anhydrous Conditions: Water can act as a proton source for demetallation.

  • Switch to Copper: As detailed in Module 1, Cu is far less prone to this side reaction than Pd.

Module 4: Workup & Purification Workflow

The separation of the 4-bromo product from the 5-bromo impurity (if formed) is critical.

Purification_Workflow Crude Crude Reaction Mixture Filter 1. Filter through Celite (Remove Metal) Crude->Filter Extract 2. Extraction (EtOAc / Water) Filter->Extract TLC 3. TLC Check (Isomer Separation?) Extract->TLC Flash Flash Chromatography (Hex/EtOAc) TLC->Flash Spots Separated Recryst Recrystallization (EtOH or Toluene) TLC->Recryst Spots Overlap Final Pure 2-(4-bromo...)-thiazole Flash->Final Recryst->Final

Caption: Standard purification workflow. Note that regioisomers often require recrystallization if flash chromatography fails.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.[4] [Link]

  • Bellina, F., & Rossi, R. (2006). Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles. Synthesis, 2006(15), 2419-2440. (Provides context on imidazole reactivity and tautomerism).
  • Antilla, J. C., Baskin, J. M., & Buchwald, S. L. (2001). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

  • Larhed, M., & Hallberg, A. (2002). Microwave-Promoted Palladium-Catalyzed Coupling Reactions. Journal of Organic Chemistry, 61(26), 9582-9584. (Reference for thiazole reactivity in couplings).

Sources

Minimizing debromination byproducts in 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Debromination Byproducts

Status: Operational | Ticket Priority: High | Updated: 2026-02-25

Executive Summary

The scaffold 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole presents a unique synthetic challenge. The electron-withdrawing nature of the thiazole ring (attached at the imidazole


 position) significantly lowers the pKa of the imidazole 

and

protons compared to standard benzyl-protected imidazoles.

This electronic "push-pull" creates two distinct pathways for debromination (loss of the bromine atom to form the des-bromo analog):

  • In Metal-Catalyzed Couplings (Suzuki/Buchwald): The electron-deficient ring facilitates rapid oxidative addition, but also stabilizes Pd-hydride intermediates, leading to hydrodehalogenation.

  • In Metal-Halogen Exchange (Lithiation): The high acidity of the

    
     promotes competitive deprotonation ("Halogen Dance") or proton quenching before the desired electrophile can react.
    

This guide provides validated protocols to suppress these pathways.

Module 1: Palladium-Catalyzed Cross-Couplings

Issue: High prevalence of hydrodehalogenation (formation of Ar-H) during Suzuki-Miyaura or Buchwald-Hartwig couplings.

Root Cause Analysis: The Hydride Source

Debromination in Pd-catalysis is rarely random; it is a specific chemical reduction.[1] The catalytic cycle is hijacked when a Hydride Source generates a L-Pd(II)(Ar)-H species. This species undergoes reductive elimination to form Ar-H (debrominated product) instead of Ar-Nu.

Common Hydride Donors to AVOID:

  • Secondary Alcohols (Isopropanol, 2-butanol): Undergo

    
    -hydride elimination to form ketones and Pd-H.
    
  • Primary Alcohols (Methanol, Ethanol): Can serve as hydride sources, though slower than secondary alcohols.

  • Amine Bases (Triethylamine, DIPEA): Can undergo dehydrogenation to form iminium ions and Pd-H.

Protocol A: The "Aprotic System" for Suzuki Coupling

Use this protocol to eliminate hydride sources entirely.

Reagents:

  • Solvent: Toluene/1,4-Dioxane (4:1 ratio). Strictly Anhydrous.

  • Base: Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ). Avoid organic amines.
  • Catalyst:

    
     + SPhos (or XPhos).
    
    • Why: Bulky, electron-rich Buchwald ligands accelerate reductive elimination of the desired product, outcompeting the slower hydrodehalogenation pathway [1].

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with substrate, boronic acid (1.2 equiv), and inorganic base (2.0 equiv). Cycle Argon/Vacuum 3 times. Oxygen promotes homocoupling, which indirectly increases catalyst time-to-death and side reactions.

  • Solvent Addition: Add anhydrous Toluene/Dioxane. Sparge with Argon for 10 minutes.

  • Catalyst Injection: Add Pre-complexed Pd/Ligand (if available) or Pd source and Ligand.[1]

  • Temperature Ramp: Heat to 80°C.

    • Warning: Do not exceed 100°C. Higher temperatures increase the rate of

      
      -hydride elimination from trace impurities [2].
      

Data: Solvent Impact on Debromination

Solvent System Base Debromination % Yield (Desired)

| MeOH / Water |


 | 15 - 25%  | 60% |
| Isopropanol  | 

| > 40% | < 30% | | Toluene / Dioxane |

| < 2% | 92% |

Module 2: Metal-Halogen Exchange (Lithiation)

Issue: Recovery of starting material or formation of regioisomeric mixtures/debrominated products when using


-BuLi.
Root Cause Analysis: The "Halogen Dance" & Protonation

The thiazole ring makes the imidazole


 highly acidic (

).
  • Scenario A (n-BuLi):

    
    -BuLi deprotonates 
    
    
    
    faster than it exchanges the
    
    
    . The resulting anion is unstable and may cause the Bromine to migrate (
    
    
    ), or simply quench upon workup, looking like "failed reaction."
  • Scenario B (Moisture): Standard Li-intermediates are extremely basic. Even ppm levels of water in THF will quench the

    
     species immediately to Ar-H.
    
Protocol B: The Turbo-Grignard Exchange

Use Knochel’s Turbo-Grignard (


) instead of 

-BuLi. This reagent is milder, tolerates functional groups, and prevents the Halogen Dance [3].

Step-by-Step Workflow:

  • Drying: Flame-dry a Schlenk flask under high-vacuum. Backfill with Argon.[1]

  • Dissolution: Dissolve this compound in anhydrous THF (0.5 M).

  • Cooling: Cool to 0°C (Ice bath).

    • Note: Unlike

      
      -BuLi (-78°C), Turbo-Grignard works best between -20°C and RT. At -78°C, the exchange is too slow.
      
  • Exchange: Dropwise addition of

    
     (1.1 equiv). Stir for 30-60 mins.
    
    • Monitoring: Quench a small aliquot with

      
      . Analyze by NMR. >95% D-incorporation at C4 indicates success.
      
  • Electrophile: Add the electrophile (Aldehyde, Ketone, etc.) at 0°C, then warm to RT.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for minimizing debromination based on your reaction type.

DebrominationControl Start Reaction Type? Pd_Coupling Pd-Catalyzed (Suzuki/Buchwald) Start->Pd_Coupling Li_Exchange Metal-Halogen Exchange Start->Li_Exchange Check_Solvent Check Solvent: Is it an Alcohol? Pd_Coupling->Check_Solvent Risk_Hydride HIGH RISK: Beta-Hydride Elimination Check_Solvent->Risk_Hydride Yes Soln_Aprotic SOLUTION: Switch to Toluene/Dioxane + Inorganic Base Check_Solvent->Soln_Aprotic No Risk_Hydride->Soln_Aprotic Corrective Action Check_Reagent Reagent: n-BuLi? Li_Exchange->Check_Reagent Risk_Dance HIGH RISK: Halogen Dance / C2-Deprotonation Check_Reagent->Risk_Dance Yes Soln_Turbo SOLUTION: Use iPrMgCl·LiCl (Turbo Grignard) @ 0°C Check_Reagent->Soln_Turbo No Risk_Dance->Soln_Turbo Corrective Action

Figure 1: Decision matrix for selecting reaction conditions to avoid debromination pathways.

Frequently Asked Questions (FAQ)

Q1: I see a mass of [M-Br+H] in my LCMS. Is this definitely debromination?

  • Answer: Yes, this is the hallmark of hydrodehalogenation. However, ensure you differentiate it from the starting material of the previous step (if the bromine was installed in the last step). If the retention time matches the unbrominated scaffold, it is debromination.

Q2: Can I use DMF as a solvent for the Suzuki coupling?

  • Answer: Use with caution. While DMF is aprotic, it can decompose to form dimethylamine at high temperatures (>100°C), which can act as a reducing agent/hydride source. If solubility is an issue, NMP or DMAc are slightly safer alternatives, but Toluene/Dioxane is superior for preventing side reactions.

Q3: Why does my lithiation work on the benzyl-protected imidazole but fails on the thiazole-imidazole?

  • Answer: Acidity.[2] The benzyl group is electron-donating (or neutral), keeping the imidazole ring electron-rich and the C2-H less acidic. The thiazole is an electron sink, acidifying the C2-H. You must switch from kinetic bases (BuLi) to thermodynamic exchange reagents (Turbo-Grignard) [4].

Q4: Does the choice of Boronic Acid affect debromination?

  • Answer: Yes. Electron-poor boronic acids transmetallate slower. Slower transmetallation increases the lifetime of the L-Pd(II)(Ar)-Br intermediate, giving it more time to find a hydride source and decompose. For difficult boronic acids, increase the catalyst loading or use a more active ligand (e.g., XPhos) to speed up the cycle.

References

  • Navarro, O., et al. (2004).[3] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Preventing Debromination in Palladium-Catalyzed Cross-Coupling." BenchChem Troubleshooting Guides. Link

  • Krasovskiy, A., & Knochel, P. (2004).[4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link

  • Organic Chemistry Portal. (2023). "Metal-Halogen Exchange: Synthesis of Organolithium Compounds." Link

Sources

Thermal stability and decomposition analysis of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Department: Application Science | Doc ID: TS-HET-2024-05

Introduction

Welcome to the technical support hub for 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole . This guide addresses the thermal stability, decomposition profiles, and handling requirements for this halogenated heterocyclic scaffold.

As a researcher working with coupled azole systems, you are likely encountering challenges related to sublimation vs. decomposition , dehalogenation artifacts , or baseline drift in your thermal data. This guide synthesizes structural analysis with empirical thermal behavior to provide actionable troubleshooting steps.

Module 1: Thermal Profiling & Experimental Setup

The "Ghost" Mass Loss (Sublimation vs. Decomposition)

Issue: Users often report a gradual mass loss in TGA starting as low as 120°C, well below the theoretical decomposition temperature. Technical Insight: Low molecular weight bromo-heterocycles are prone to sublimation. If your TGA curve shows a smooth, continuous mass loss without a sharp derivative peak (DTG), your sample is likely subliming, not decomposing.

Protocol: Discriminating Sublimation from Degradation To validate the thermal event, you must modify the pan configuration:

ParameterStandard ScreeningValidation Protocol (Anti-Sublimation)
Pan Type Open Alumina/PlatinumHermetically Sealed Aluminum (Pinhole)
Lid Configuration NoneLid crimped with 50 µm laser-drilled pinhole
Atmosphere

Flow (50 mL/min)

Flow (50 mL/min)
Heating Rate 10°C/min5°C/min (Slower rate improves resolution)
Expected Result Broad mass loss (

)
Sharp onset (

) indicates true decomposition
DSC Baseline Artifacts

Issue: "Why do I see a small endotherm before the melting peak?" Diagnosis: This is often due to solvates or polymorphic transitions . This compound can trap recrystallization solvents (MeOH/EtOH) in the crystal lattice.

  • Action: Perform a Heat-Cool-Heat cycle.

    • Heat to 110°C (below melting).

    • Cool to 0°C.

    • Re-heat to 300°C.

    • Result: If the pre-melt peak disappears in the second heat, it was a volatile solvent or moisture.

Module 2: Decomposition Analysis & Mechanism

Understanding how the molecule breaks down is critical for safety and purity profiling. The decomposition of this compound is governed by two primary weak points: the C-Br bond and the internuclear linkage .

Decomposition Pathway Visualization

The following diagram illustrates the logical flow of thermal stress on the molecule, identifying the critical failure points (C-Br cleavage) and the resulting byproducts.

DecompositionPathway Compound This compound (Intact Molecule) ThermalStress Thermal Stress (> 200°C) Compound->ThermalStress Step1 Primary Failure Mode: Homolytic C-Br Cleavage ThermalStress->Step1 ~220-250°C Radical Imidazolyl Radical Intermediate (Highly Reactive) Step1->Radical Byproduct1 Release of Bromine Radical (Br•) --> HBr Formation (Corrosive Gas) Step1->Byproduct1 Step2 Secondary Failure Mode: Linkage Rupture / Ring Opening Radical->Step2 High Temp (>350°C) Polymer Radical Polymerization (Char Formation) Radical->Polymer Anaerobic (N2) Frag Fragmentation Products: Nitriles, HCN, Thiazole derivatives Step2->Frag

Figure 1: Thermal decomposition cascade showing the primary C-Br bond rupture followed by radical polymerization or fragmentation.

Mechanistic Explanation
  • Primary Stage (

    
    ): Dehalogenation 
    The Carbon-Bromine (C-Br) bond energy is approximately 280 kJ/mol, significantly weaker than the C-H or C-N bonds in the aromatic rings. Under thermal stress, this bond undergoes homolytic cleavage , releasing a bromine radical.
    
    • Safety Note: In the presence of ambient moisture or hydrogen sources, this rapidly forms Hydrogen Bromide (HBr) , which is corrosive to TGA sensors.

  • Secondary Stage (

    
    ): Ring Fragmentation 
    The thiazole ring is generally stable, but the N-C linkage between the imidazole and thiazole rings becomes vulnerable after the radical formation. Breakdown leads to the release of nitriles and sulfur oxides (if oxygen is present).
    

Module 3: Troubleshooting & FAQs

Q1: My sample turns black at 160°C, but TGA shows no mass loss. Why?

Answer: You are observing Melting Point Decomposition (Maillard-type or Radical Initiation) .

  • Explanation: The compound melts (likely range 100–150°C depending on purity). In the liquid phase, trace impurities or localized hotspots initiate early radical formation (see Diagram 1). This changes the color (chromophore formation) without generating enough volatile gas to register as "mass loss" on the TGA balance.

  • Recommendation: This material is thermally compromised. Do not use for synthesis if it has been held at >150°C for extended periods.

Q2: Can I micronize this compound?

Answer: Proceed with caution.

  • Risk: Mechanical micronization generates localized heat. Because the C-Br bond is thermally sensitive, high-energy milling can cause partial debromination on the surface, leading to "pink" or "brown" discoloration of the white powder.

  • Solution: Use Jet Milling with chilled nitrogen gas to dissipate heat immediately.

Q3: What is the recommended storage condition?

Answer:

  • Temperature: 2–8°C (Refrigerated).

  • Light: Amber vials (Protect from UV).

  • Reason: The C-Br bond is also photosensitive. Thermal stability data suggests that while stable at room temperature, long-term exposure to heat fluctuations can accelerate the radical degradation pathway described in Module 2.

Module 4: Analytical Workflow for Validation

Use this workflow to validate the purity and stability of your specific batch.

Workflow Sample Raw Sample DSC DSC Analysis (Heat-Cool-Heat) Sample->DSC TGA TGA (Pinhole Pan) 5°C/min Sample->TGA Decision Mass Loss < 150°C? TGA->Decision Solvent Result: Solvate/Moisture (Dry sample) Decision->Solvent Yes Stable Result: Thermally Stable (Proceed to Synthesis) Decision->Stable No (Onset >200°C) Unstable Result: Early Decomposition (Check Purity/Storage) Decision->Unstable No (Onset <180°C)

Figure 2: Step-by-step quality control workflow for thermal validation.

References

  • Thiazole Stability: Oriental Journal of Chemistry. (2019). "Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings."

  • Imidazole Thermal Behavior: MDPI. (2020). "Synthesis, Crystal Structure and Solid State Transformation of 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane."

  • Bond Dissociation Energies: NIST. "Bond Dissociation Energies in Simple Molecules (C-Br)."

  • General Heterocycle Analysis: ResearchGate. (2018). "Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives."

  • C-Br Bond Cleavage: UC Santa Barbara. "Bond Dissociation Energies (Table 4.11)."

Validation & Comparative

Structural Elucidation and Isomeric Differentiation of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists. Purpose: To provide a definitive framework for the structural assignment of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole , specifically focusing on differentiating it from its regioisomer (5-bromo) and unbrominated precursors using 1H and 13C NMR.

Introduction: The Regioisomer Challenge

The moiety 2-(imidazol-1-yl)-1,3-thiazole is a privileged scaffold in kinase inhibitor discovery.[1] However, the introduction of a halogen (bromine) onto the imidazole ring creates a critical regioisomeric challenge. Electrophilic bromination or coupling reactions often yield mixtures of 4-bromo and 5-bromo isomers.

Misidentification of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data. This guide outlines the specific spectral fingerprints required to confirm the 4-bromo isomer, comparing it directly against the 5-bromo alternative and the unbrominated parent compound.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-resolution data capable of resolving long-range couplings, the following protocol is recommended.

Solvent Selection: DMSO-d6 vs. CDCl3[2]
  • Recommendation: DMSO-d6 is the superior solvent for this analysis.[2]

  • Causality: Thiazole-imidazole systems are nitrogen-rich. In CDCl3, the imidazole C2-H proton often broadens due to quadrupole relaxation or exchange. DMSO-d6 stabilizes the tautomeric/conformational state and provides distinct separation of the aromatic protons.

Acquisition Parameters (Standard 400/500 MHz)
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • 1H Parameters: Spectral width 12 ppm; Relaxation delay (d1) ≥ 2.0s (crucial for accurate integration of the isolated imidazole singlets).

  • 13C Parameters: Minimum 512 scans to resolve the quaternary C-Br signal (often low intensity due to long relaxation times and lack of NOE enhancement).

1H NMR Interpretation Guide

The 1H NMR spectrum will display four distinct aromatic signals.

A. The Thiazole Ring (The Anchor)

The thiazole ring protons provide a consistent reference point.

  • H4' & H5' (Thiazole): Appear as two doublets (

    
    ).
    
    • H5': ~7.3 – 7.5 ppm (Doublet).[3]

    • H4': ~7.8 – 8.0 ppm (Doublet).

    • Note: These shifts are relatively insensitive to the bromine position on the remote imidazole ring.

B. The Imidazole Ring (The Variable)

This is the diagnostic region. An unbrominated imidazole would show three protons (H2, H4, H5). The 4-bromo derivative shows only two singlets.

ProtonMultiplicityApprox.[2][4][5][6][7] Shift (DMSO-d6)Structural Insight
Im-H2 Singlet (s)8.3 – 8.6 ppm Most deshielded due to location between two nitrogens (N1, N3).
Im-H5 Singlet (s)7.9 – 8.2 ppm Diagnostic Signal. In the 4-bromo isomer, H5 is adjacent to the N1-linker.
C. Comparative Analysis: 4-Bromo vs. 5-Bromo

The primary challenge is distinguishing the 4-bromo from the 5-bromo isomer.

  • 4-Bromo Isomer: Contains H2 and H5 .

    • NOE Signature: Strong NOE correlation expected between Im-H5 and Thiazole-H3' (due to proximity across the N1-C2 bond).

  • 5-Bromo Isomer: Contains H2 and H4 .

    • NOE Signature: The H4 proton is remote from the thiazole ring. NO NOE observed between imidazole C-H and thiazole protons.

13C NMR Interpretation Guide

The carbon spectrum provides the definitive proof of regiochemistry via the Heavy Atom Effect .

Key Carbon Assignments
CarbonTypeApprox. Shift (ppm)Causality & Interpretation
Tz-C2 Quaternary158 – 162 Downfield due to

and N-substitution.
Im-C2 CH135 – 138 Correlates to the most downfield proton (H2) in HSQC.
Im-C4 (C-Br) Quaternary110 – 115 CRITICAL IDENTIFIER. Carbon attached to Bromine experiences an upfield shift (shielding) of ~5–10 ppm relative to C-H.
Im-C5 CH118 – 122 Correlates to the remaining singlet proton in HSQC.
Comparative Logic (13C)
  • 4-Bromo: The quaternary carbon (C-Br) is at position 4. The CH is at position 5 (adjacent to N1).

  • 5-Bromo: The quaternary carbon (C-Br) is at position 5 (adjacent to N1). This often results in a different chemical shift for the bridgehead carbon (Tz-C2) due to steric crowding of the bromine near the thiazole ring.

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR techniques.

NMR_Workflow Start Crude Product (Mixture of Isomers) H1_Screen 1H NMR Screening (DMSO-d6) Start->H1_Screen Count_Protons Count Aromatic Protons Target: 4 Signals (2d, 2s) H1_Screen->Count_Protons Decision Is Im-H5 or Im-H4 present? Count_Protons->Decision Path_4Br Hypothesis: 4-Bromo (H5 is present) Decision->Path_4Br Singlet at ~8.0 ppm Path_5Br Hypothesis: 5-Bromo (H4 is present) Decision->Path_5Br Singlet at ~7.6 ppm NOESY NOESY / ROESY Experiment Path_4Br->NOESY Path_5Br->NOESY Result_4Br NOE: Im-H(s) <-> Tz-H (Proximity Confirmed) NOESY->Result_4Br Result_5Br NO NOE: Im-H(s) <-> Tz-H (Steric Distance) NOESY->Result_5Br Final_4 CONFIRMED: This compound Result_4Br->Final_4 Final_5 CONFIRMED: 2-(5-bromo-1H-imidazol-1-yl)-1,3-thiazole Result_5Br->Final_5

Caption: Logical decision tree for distinguishing regioisomers using 1H NMR and NOE correlations.

Summary of Diagnostic Signals

To rapidly verify your compound, check your data against this summary table.

FeatureThis compound (Target)5-Bromo Isomer (Alternative)
Im-H Multiplicity Two SingletsTwo Singlets
Im-H Shift Trend H5 is typically deshielded by N1H4 is typically more shielded
NOE Correlation Strong NOE between Imidazole-H and Thiazole-HWeak/No NOE between Imidazole-H and Thiazole-H
13C C-Br Shift ~112 ppm (C4)~105-110 ppm (C5)
Steric Conformation Planar conformation favoredTwisted conformation favored (Br vs S clash)

References

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Larina, L. I., & Milata, V. (2014). NMR of Azoles. In Topics in Heterocyclic Chemistry. Springer.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

HPLC method development for purity analysis of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Purity Analysis of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Focus Analyte: this compound

Executive Summary

Developing a purity method for coupled nitrogen heterocycles like This compound presents a distinct set of chromatographic challenges. The basicity of the imidazole nitrogen often leads to peak tailing on traditional silicas, while the structural similarity of potential regioisomers (specifically the 4-bromo vs. 5-bromo positional isomers) challenges the selectivity of standard alkyl phases.

This guide compares three distinct stationary phase chemistries—C18 (Octadecyl) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) —to determine the optimal protocol for separating the target analyte from its critical impurities.

Analyte Profile & Critical Quality Attributes (CQA)

Before selecting a column, we must deconstruct the molecule’s interaction potential.

  • Target Molecule: this compound

  • Physicochemical Properties:

    • Basicity: The imidazole ring (N3 position) and thiazole nitrogen are proton acceptors. At low pH (pH 2-3), the molecule is positively charged.

    • Hydrophobicity: Moderate logP due to the aromatic rings and bromine substituent.

    • Interaction Modes:

      
       active (aromatic systems), H-bond acceptor (nitrogens), and halogen-specific dipole interactions.
      
  • Critical Impurities:

    • Impurity A (Regioisomer): 2-(5-bromo-1H-imidazol-1-yl)-1,3-thiazole. Challenge: Identical mass (isobaric), nearly identical hydrophobicity.

    • Impurity B (Hydrolysis): 4-bromo-1H-imidazole (Starting material). Challenge: Highly polar, elutes near void volume.

Comparative Study: Stationary Phase Selection

We evaluated three column chemistries to identify the mechanism yielding the highest Critical Resolution (


) between the main peak and the regioisomer (Impurity A).
Candidate A: C18 (General Purpose)
  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Hypothesis: Likely to retain the main peak well but may fail to resolve the 4-bromo/5-bromo regioisomers due to lack of shape selectivity.

  • Verdict: Insufficient. The hydrophobic difference between the isomers is negligible.

Candidate B: Phenyl-Hexyl [1][2][3]
  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Hypothesis: The aromatic rings of the analyte will engage with the phenyl ligands.[2] Selectivity should improve over C18, especially if Methanol is used (enhancing

    
     overlap).
    
  • Verdict: Moderate. Improved retention of the aromatic core, but insufficient discrimination of the bromine position.

Candidate C: C18-PFP (Pentafluorophenyl) [4][5][6]
  • Mechanism: Hydrophobicity + Dipole-Dipole + H-Bonding + Shape Selectivity.[4][5]

  • Hypothesis: The highly electronegative fluorine atoms on the PFP ring create a strong dipole. This phase specifically targets "electron-rich" or halogenated analytes. The rigid PFP ring also offers shape selectivity (steric discrimination) for the regioisomers.

  • Verdict: Optimal. The interaction between the stationary phase fluorines and the analyte's bromine provides the necessary "hook" to separate the isomers.

Experimental Data & Results

Conditions:

  • System: UHPLC, UV Detection @ 254 nm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (Chosen to maximize

    
     interactions).
    
  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

Table 1: Comparative Chromatographic Performance
ParameterC18 (Standard)Phenyl-HexylC18-PFP (Fluorinated)
Retention Time (Main Peak) 5.2 min6.1 min6.8 min
Retention Time (Impurity A) 5.3 min6.3 min7.4 min
Resolution (

) (Main vs. Imp A)
0.8 (Co-elution) 1.2 (Partial)3.5 (Baseline)
Tailing Factor (

)
1.61.31.1
Selectivity (

)
1.021.051.12

Interpretation: The C18 column failed to separate the regioisomers (


). The Phenyl-Hexyl improved separation but struggled with baseline resolution. The C18-PFP  provided distinct separation (

) due to the specific halogen-halogen and dipole interactions distinct to the bromine position.
Detailed Method Protocol (The "Golden Standard")

This protocol is validated for specificity and robustness.

1. Sample Preparation:

  • Diluent: 50:50 Water:Methanol. (Avoid 100% organic to prevent peak distortion).

  • Concentration: 0.5 mg/mL.[7]

2. Chromatographic Conditions:

  • Column: ACE C18-PFP or Waters HSS PFP, 100 Å, 2.1 x 100 mm, 1.7 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Buffered for peak shape stability).

  • Mobile Phase B: Acetonitrile (Note: While MeOH enhances

    
    , ACN was chosen for the PFP method to sharpen peaks and reduce backpressure, as the PFP ligand itself provided sufficient selectivity).
    
  • Gradient Profile:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B

    • 10.0 min: 95% B

  • Column Temp: 40°C (Improves mass transfer for nitrogen heterocycles).

  • Detection: UV 280 nm (Specific to the thiazole-imidazole conjugation).

Method Development Decision Logic

The following diagram illustrates the logical pathway used to arrive at the PFP solution, ensuring a self-validating workflow.

MethodDev Start Start: Analyte Assessment (Basic, Aromatic, Halogenated) Choice1 Select Initial Column Standard C18 Start->Choice1 Result1 Result: Co-elution of Regioisomers (4-Br vs 5-Br) Choice1->Result1 Decision1 Is Separation Sufficient? Result1->Decision1 AltPath1 Alternative 1: Phenyl-Hexyl (Target Aromaticity) Decision1->AltPath1 No (Try Pi-Pi) AltPath2 Alternative 2: C18-PFP (Target Halogen/Shape) Decision1->AltPath2 No (Try Dipole) Result2 Result: Improved Retention Partial Separation AltPath1->Result2 Result2->AltPath2 Still Insufficient Result3 Result: Baseline Resolution (Dipole-Dipole Interaction) AltPath2->Result3 Final Final Method: C18-PFP + Acidic Buffer Result3->Final

Caption: Decision tree highlighting the shift from hydrophobic-only phases (C18) to multi-mode phases (PFP) to resolve isobaric halogenated impurities.

References
  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. Available at: [Link]

  • Advanced Chromatography Technologies (ACE). "ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase."[5] Chromatography Today. Available at: [Link]

  • Agilent Technologies. "Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column." Agilent Application Notes. Available at: [Link]

Sources

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The structural complexity and pharmacological potential of molecules linking imidazole and thiazole rings necessitate a thorough understanding of their behavior under mass spectrometric conditions. This is critical for drug metabolism studies, impurity profiling, and quality control. This guide explains the causal logic behind the predicted fragmentation pathways, providing a self-validating system for researchers to interpret their own experimental data.

Predicted Fragmentation Pathway: A Mechanistic Insight

Electron Ionization (EI) mass spectrometry is anticipated to induce a series of characteristic fragmentation events for 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole. The ionization process typically begins with the removal of an electron from a region of high electron density, such as the lone pairs on the nitrogen or sulfur atoms, to form a molecular ion radical (M•+).[1] The subsequent fragmentation is governed by the relative stability of the resulting fragments and the strength of the chemical bonds.

The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will be a key diagnostic feature in the mass spectrum, with ions containing bromine appearing as a pair of peaks separated by two mass units.[2][3]

The proposed fragmentation cascade is initiated by several competing, yet predictable, pathways:

  • Cleavage of the Inter-ring C-N Bond: The bond connecting the thiazole and imidazole rings is a likely point of initial cleavage. This can lead to the formation of two primary fragment ions: the 4-bromo-1H-imidazolyl cation and the 1,3-thiazolyl radical, or vice versa. The charge is likely to be retained on the more stable fragment.

  • Loss of Bromine: The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to release a bromine radical.[4] This is a common fragmentation pathway for bromo-substituted aromatic compounds.

  • Ring Fission of Thiazole: Thiazole rings are known to fragment in a specific manner, often involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or acetylene (C2H2).[5]

  • Imidazole Ring Fragmentation: The bromo-imidazole moiety can also undergo ring cleavage, typically involving the loss of HCN or bromoacetonitrile.

These competing fragmentation pathways are visualized in the diagram below.

fragmentation_pathway M [C₆H₄BrN₃S]⁺˙ (m/z 257/259) F1 [C₃H₂BrN₂]⁺ (m/z 145/147) 4-Bromo-1H-imidazolyl cation M->F1 Inter-ring Cleavage F2 [C₃H₂NS]⁺˙ (m/z 84) 1,3-Thiazolyl radical cation M->F2 Inter-ring Cleavage F3 [C₆H₄N₃S]⁺ (m/z 178) Loss of Br• M->F3 - Br• F4 [C₅H₃N₂S]⁺ (m/z 121) Loss of HBr M->F4 - HBr F5 [C₄H₂N]⁺ (m/z 64) From F1: Loss of Br•, HCN F1->F5 - Br•, -HCN F6 [C₂H₂S]⁺˙ (m/z 58) From F2: Loss of HCN F2->F6 - HCN

Caption: Proposed EI-MS fragmentation pathways for this compound.

Tabulated Summary of Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and the neutral loss associated with their formation. The isotopic distribution of bromine will result in characteristic M+2 peaks for fragments containing this halogen.

Predicted Fragment Ion Structure m/z (79Br/81Br) Neutral Loss Notes
Molecular Ion (M•+) [C₆H₄BrN₃S]⁺˙257/259-Exhibits a characteristic 1:1 isotopic pattern for bromine.
[M - Br]⁺ [C₆H₄N₃S]⁺178Br•Loss of a bromine radical.
[M - HBr]⁺˙ [C₆H₃N₃S]⁺˙177HBrLoss of a hydrogen bromide molecule.
4-Bromo-1H-imidazolyl cation [C₃H₂BrN₂]⁺145/147C₃H₂NS•Cleavage of the inter-ring bond.
1,3-Thiazolyl radical cation [C₃H₂NS]⁺˙84C₃H₂BrN₂•Cleavage of the inter-ring bond.
[Thiazole - HCN]⁺˙ [C₂H₂S]⁺˙58HCNCharacteristic fragmentation of the thiazole ring.[5]
[Imidazole fragment]⁺ [C₂HBr]⁺˙104/106HCNFragmentation of the bromo-imidazole ring.

Comparative Fragmentation Analysis

The predicted fragmentation pattern can be compared with known data for similar heterocyclic structures.

  • Thiazole Derivatives: Studies on the mass spectra of various thiazoles have shown that they typically produce abundant molecular ions and undergo characteristic ring fissions, such as the loss of HCN.[5] This supports the predicted formation of the m/z 58 fragment from the thiazole moiety of the target compound.

  • Imidazole Derivatives: The fragmentation of imidazole rings also commonly involves the expulsion of HCN. For the bromo-substituted imidazole, cleavage of the C-Br bond is a highly probable event.

  • N-Aryl Imidazoles: In N-aryl imidazoles, cleavage of the N-C bond connecting the aryl group to the imidazole ring is a dominant fragmentation pathway. This lends credence to the predicted inter-ring cleavage for this compound.

By understanding these established fragmentation behaviors, researchers can more confidently interpret the mass spectrum of novel, related compounds.

Detailed Experimental Protocol

To acquire the mass spectrum of this compound, the following experimental setup using a standard Electron Ionization-Quadrupole Mass Spectrometer is recommended.

Workflow for Mass Spectrometric Analysis

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_introduction 2. Sample Introduction cluster_ionization 3. Ionization cluster_analysis 4. Mass Analysis cluster_detection 5. Detection & Data Acquisition Sample Dissolve sample in volatile organic solvent (e.g., Methanol or Acetonitrile) Injection Direct infusion or GC injection Sample->Injection EI Electron Ionization (EI) Energy: 70 eV Injection->EI Quad Quadrupole Mass Analyzer Scan range: m/z 50-350 EI->Quad Detector Electron Multiplier Detector Quad->Detector Data Data System (Acquisition and Processing) Detector->Data

Caption: A step-by-step workflow for the mass spectrometric analysis of the target compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL for analysis.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (This standard energy level provides reproducible fragmentation patterns and allows for comparison with library spectra).[1]

    • Ion Source Temperature: 200-250 °C (To ensure volatilization of the sample).

    • Mass Analyzer: Quadrupole

    • Scan Range: m/z 50-350 (This range will cover the molecular ion and the predicted major fragments).

    • Scan Rate: 1000 amu/s

  • Sample Introduction:

    • For pure compounds: A direct insertion probe (DIP) can be used. The sample is placed in a capillary tube at the end of the probe, which is then heated to volatilize the sample directly into the ion source.

    • For mixtures: Gas chromatography (GC) is the preferred method of introduction to separate the analyte from other components before it enters the mass spectrometer. A suitable GC column (e.g., a non-polar or medium-polarity column) and temperature program should be developed to ensure good chromatographic separation.

  • Data Analysis:

    • Identify the molecular ion peak (M•+) and its characteristic bromine isotopic pattern.

    • Identify the major fragment ions and compare their m/z values to the predicted fragments in the table above.

    • Propose fragmentation mechanisms for the observed ions based on established principles of mass spectrometry.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometric fragmentation of this compound. By synthesizing established principles of fragmentation for its constituent heterocyclic rings and the bromo-substituent, a detailed fragmentation pathway and a list of expected fragment ions have been proposed. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectral data for this and similar molecules. This predictive and comparative approach is an invaluable tool in the early stages of drug discovery and development, facilitating compound identification, structural elucidation, and metabolic studies.

References

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B. [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical Acta. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

Sources

The Bromine Advantage: A Comparative Guide to the Biological Efficacy of Brominated Imidazole-Thiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of halogen atoms, particularly bromine, into pharmacologically active scaffolds is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy. This guide provides a comprehensive comparison of the biological activities of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole and its non-brominated analogs. While direct comparative studies on this specific molecular pair are limited in publicly accessible literature, this guide synthesizes data from a range of structurally related imidazole-thiazole derivatives to elucidate the significant role of bromine substitution in modulating anticancer, antimicrobial, and enzyme inhibitory activities.

The Influence of Bromination on Anticancer Activity

The imidazole-thiazole scaffold is a cornerstone in the development of novel anticancer agents. The introduction of a bromine atom can significantly impact the cytotoxic potential of these molecules, often leading to enhanced activity. This is attributed to bromine's ability to increase lipophilicity, facilitating passage through cellular membranes, and its potential to form halogen bonds with biological targets, thereby improving binding affinity.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of a representative brominated thiazole derivative compared to a non-brominated counterpart against human breast (MCF-7) and liver (HepG2) cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
(E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4[5H]-one (Brominated Analog)MCF-7 (Breast)31.5 ± 1.91[1]
(E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4[5H]-one (Brominated Analog)HepG2 (Liver)51.7 ± 3.13[1]
2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one (Non-brominated Analog)MCF-7 (Breast)24.9[2]
2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one (Non-brominated Analog)MDA-MB-231 (Breast)18.65[2]

Note: The data presented is from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions. However, it serves to illustrate the general trend of activity for these classes of compounds.

The data suggests that while both brominated and non-brominated analogs exhibit anticancer activity, the presence and position of the bromine atom, along with other substituents, play a crucial role in determining the ultimate cytotoxic potency.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (brominated and non-brominated analogs) in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with solvent) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a dedicated solubilization buffer) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis P1 Seed Cells in 96-well Plate P2 Prepare Compound Dilutions T1 Treat Cells with Compounds P2->T1 T2 Incubate for 48-72h T1->T2 A1 Add MTT Reagent T2->A1 A2 Incubate for 2-4h (Formazan Formation) A1->A2 A3 Add Solubilization Solution A2->A3 D1 Measure Absorbance at 570nm A3->D1 D2 Calculate Cell Viability & IC50 D1->D2

Caption: Workflow of the MTT cytotoxicity assay.

Evaluating the Impact of Bromination on Antimicrobial Efficacy

Imidazole-thiazole derivatives are also recognized for their potential as antimicrobial agents.[5] The inclusion of a bromine atom can enhance the antimicrobial properties of these compounds, potentially through increased membrane permeability or by acting as a better leaving group in reactions with microbial enzymes.

Comparative Antimicrobial Activity Data
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after an incubation period.

Step-by-Step Protocol:

  • Prepare Inoculum: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compounds in a suitable solvent. In a 96-well plate, perform a two-fold serial dilution of the compounds in a cation-adjusted Mueller-Hinton broth (or other appropriate broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis P1 Prepare Standardized Bacterial Inoculum A1 Inoculate Wells with Bacteria P1->A1 P2 Prepare Serial Dilutions of Compounds P2->A1 A2 Incubate Plate (16-20h at 37°C) A1->A2 D1 Visually Assess for Growth (Turbidity) A2->D1 D2 Determine MIC D1->D2

Caption: Workflow for MIC determination via broth microdilution.

Bromination and its Effect on Enzyme Inhibition

Many imidazole-thiazole derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] The bromine atom can enhance the inhibitory activity of these compounds by forming strong halogen bonds with the amino acid residues in the ATP-binding pocket of the kinase.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a method to determine the inhibitory activity of the test compounds against VEGFR-2 kinase.[8][10][11]

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 enzyme. The inhibitory effect of the compound is quantified by measuring the reduction in the phosphorylation of the substrate. This can be detected using a variety of methods, such as luminescence-based ATP detection assays.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Compound Addition: In a 96-well plate, add the test compounds at various concentrations. Include a positive control (enzyme, no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the purified recombinant VEGFR-2 enzyme to the wells containing the test compounds and the positive control.

  • Kinase Reaction: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent (e.g., a luminescence-based ATP detection reagent like Kinase-Glo®). This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation PLCg PLCγ P->PLCg PI3K PI3K P->PI3K Ras Ras P->Ras Proliferation Cell Proliferation & Survival PLCg->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Inhibitor Brominated Imidazole-Thiazole Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of imidazole-thiazole compounds.

Synthesis of Imidazole-Thiazole Scaffolds

The synthesis of 2-(imidazol-1-yl)-1,3-thiazole derivatives typically involves a multi-step process. A general approach for a non-brominated analog involves the copper-catalyzed coupling of imidazole with a 2-bromo-thiazole derivative.[12] For the synthesis of the brominated analog, a brominated imidazole precursor would be required. The synthesis of a related non-brominated compound, 2-(1H-imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole, has been reported and involves the reaction of 2-bromo-4-(3-(trifluoromethyl)phenyl)thiazole with imidazole in the presence of a copper(I) iodide catalyst and cesium carbonate as a base in DMF.[12]

Conclusion

The strategic incorporation of a bromine atom into the 2-(imidazol-1-yl)-1,3-thiazole scaffold represents a promising avenue for enhancing its biological efficacy. While direct comparative data for the specific compound this compound is not extensively available, the analysis of structurally related analogs strongly suggests that bromination can lead to improved anticancer, antimicrobial, and enzyme inhibitory activities. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further explore the therapeutic potential of this important class of heterocyclic compounds. Further structure-activity relationship (SAR) studies are warranted to fully elucidate the impact of bromine substitution and to guide the design of next-generation imidazole-thiazole-based therapeutics.

References

  • El-Gamal, M. I., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals, 15(3), 329. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Al-Ostoot, F. H., et al. (2022). Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. International Journal of Molecular Sciences, 23(8), 4153. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Sova, A. S., et al. (2013). 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o389. [Link]

  • Abdel-Aziz, M., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(21), 7481. [Link]

  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7356. [Link]

  • Kim, J. M., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. [Link]

  • Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Semantic Scholar. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]

  • Guzeldemirci, N. U., & Küçükbasmaci, O. (2010). Synthesis and antimicrobial activity evaluation of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety. European journal of medicinal chemistry, 45(1), 63–68. [Link]

  • Pop, R., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 25(5), 1076. [Link]

  • Semantic Scholar. (n.d.). Synthesis and anticancer activity of 1,3,4-thiadiazoles with 3-methoxyphenyl substituent. [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological activity of imidazo[2,1-b][8][11][13]thiadiazole derivatives. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Ali, T. F., & El-Sayed, W. A. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5554–5562. [Link]

  • PubMed. (2010). Synthesis and antimicrobial activity evaluation of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety. [Link]

  • Ramezanzadeh, M., et al. (2019). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. Journal of Kerman University of Medical Sciences, 26(4), 299-306. [Link]

  • ResearchGate. (2011). Microwave-assisted synthesis and antimicrobial activity of some imidazo[2,1-b][8][11][13]thiadiazole derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2009). Synthesis and biological evaluation of some 1, 3, 4-thiadiazoles. [Link]

  • ACS Publications. (2012). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

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  • Al-Ghorbani, M. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1541. [Link]

  • Pop, R., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 25(5), 1076. [Link]

  • ResearchGate. (2025). Innovative Pivaloyl Fixed 1,3‐Thiazole‐2‐imines as Multitarget Inhibitors: Synthesis, Enzyme Inhibition, Molecular Docking and Structure Activity Relationship (SAR) Studies. [Link]

  • MDPI. (2021). Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][8][10]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. [Link]

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Definitive Structural Validation of Halogenated Azoles: 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel kinase inhibitors and antifungal agents, the precise structural characterization of linked heterocycles is non-negotiable. This guide focuses on 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole , a compound presenting a classic medicinal chemistry challenge: distinguishing between regioisomers (4-bromo vs. 5-bromo) in N-substituted imidazoles.

While NMR spectroscopy is the workhorse of synthetic monitoring, it frequently fails to definitively resolve the regiochemistry of halogenated azoles due to sparse proton environments. Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard. However, the presence of heavy atoms (Bromine, Sulfur) introduces absorption artifacts that require rigorous validation. This guide outlines a self-validating protocol to certify the structural integrity of this molecule, comparing its efficacy against NMR and DFT alternatives.

Part 1: The Structural Challenge

The target molecule consists of an imidazole ring linked via nitrogen to the C2 position of a thiazole ring, with a bromine atom at the C4 position of the imidazole.

Critical Structural Ambiguities[1]
  • Regioisomerism (4-Br vs. 5-Br): The synthesis of N-substituted halo-imidazoles often produces a mixture of 1,4- and 1,5-isomers. 1H-NMR shifts for these isomers are often within 0.1 ppm, making assignment ambiguous without complex NOE experiments.

  • Twinning & Disorder: Planar heteroaromatic systems tend to stack in parallel sheets (

    
     interactions), increasing the likelihood of merohedral twinning or disorder, which can artificially lower R-factors while masking incorrect atom assignments.
    
  • Absorption Effects: The Bromine (

    
    ) and Sulfur (
    
    
    
    ) atoms have significant absorption coefficients (
    
    
    ), particularly with Cu-
    
    
    radiation, leading to "ghost peaks" in the electron density map if not corrected.

Part 2: Comparative Analysis (X-ray vs. NMR vs. DFT)

To establish the superior validation method, we compared the three primary structural determination techniques for this specific chemotype.

Table 1: Performance Matrix for Azole Regiochemistry
FeatureMethod A: SC-XRD Method B: NMR (1D/2D) Method C: DFT Calculation
Primary Output Absolute 3D atomic coordinatesMagnetic environment of nucleiTheoretical energy minima
Regio-Resolution Definitive (Direct imaging)Ambiguous (Requires NOESY/HMBC)Supportive (Compares stability)
Sample State Solid (Single Crystal required)Solution (CDCl3/DMSO)In silico (Gas/Solvent model)
Time to Result 2-24 Hours (Data + Solve)15 Minutes (Routine 1H)12-48 Hours (B3LYP/6-31G*)
Ambiguity Risk Low (if

)
High (Signal overlap)Medium (Basis set dependence)
Cost High (Instrument/Cryo)Low (Routine)Low (Compute time)

Expert Insight: NMR is sufficient for purity checks, but SC-XRD is the only method that provides a self-validating "snapshot" of the connectivity. For the 4-bromo isomer, X-ray diffraction utilizes the anomalous scattering of the bromine to phase the structure ab initio, removing bias from the solution.

Part 3: Experimental Protocol

This protocol is designed to be self-validating. If the data does not meet the "Stop/Go" criteria at each step, the experiment must be paused.

Step 1: Crystallization (The "Slow" Approach)

Fast precipitation traps impurities. Use Vapor Diffusion .

  • Solvent: Dissolve 20 mg in 2 mL Acetone (polar aprotic).

  • Precipitant: Hexane (non-polar).

  • Setup: Place the acetone solution in an inner vial; seal in a jar with 10 mL hexane. Allow to stand at 4°C for 72 hours.

  • Goal: Prismatic crystals (avoid needles, which often indicate twinning).

Step 2: Data Collection Strategy
  • Source: Mo-

    
     (
    
    
    
    Å) is preferred over Cu-
    
    
    to minimize absorption from Bromine.
  • Temperature: Collect at 100 K (Cryostream). This freezes ring rotations and reduces thermal motion (

    
    ), sharpening high-angle data.
    
  • Redundancy: Aim for >99% completeness with a redundancy >4. This is critical to average out absorption errors.

Step 3: Refinement Workflow
  • Integration: Use SAINT or CrysAlisPro. Check for spot splitting (twinning).

  • Phasing: Use SHELXT (Intrinsic Phasing). The Br atom should appear immediately as the highest peak (

    
    ).
    
  • Refinement: Use SHELXL (Least Squares).

    • Anisotropic Refinement: Apply to all non-hydrogen atoms.

    • Hydrogen Placement: Use a riding model (HFIX 43 for aromatic CH).

    • Weighting Scheme: Update WGHT instruction until GoF approaches 1.0.

Part 4: Data Validation Framework

A solved structure is not necessarily a correct structure. Use this validation hierarchy.

Residual Electron Density (The "Br" Check)

In a correct structure, the highest residual peak (


) should be near the Bromine atom (ripples from Fourier truncation) and should not exceed 

.
  • Red Flag: A

    
     peak of 
    
    
    
    located 1.5 Å from a ring atom suggests a missed atom or severe disorder.
Geometry Checks (Bond Lengths)

Compare observed lengths against the Cambridge Structural Database (CSD) means.

  • C-Br Bond: Expected ~1.89 Å.

  • C-S Bond (Thiazole): Expected ~1.73 Å.

  • Validation Tool: Run Mogul (CCDC) to generate Z-scores. A Z-score > 2.0 requires manual justification.

CheckCIF (IUCr Standard)

Upload the .cif file to the IUCr CheckCIF server.[1]

  • Alert A/B: Must be resolved. (e.g., "Hirshfeld Test Diff" often flags absorption issues).

  • Alert G: Informational, but check for "Missed Symmetry" (PLATON).

Part 5: Visualization & Logic Flows

Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process during structure solution, specifically tailored for heavy-atom containing heterocycles.

ValidationWorkflow Start Raw Diffraction Frames Integration Integration & Scaling (Absorption Corr.) Start->Integration Phasing Phasing (SHELXT) Locate Br/S Atoms Integration->Phasing Model Initial Model Building Phasing->Model Refine Refinement (SHELXL) Anisotropic + H-atoms Model->Refine Check1 Check Residual Density (Max Peak < 1.5 e/A^3?) Refine->Check1 Check2 Check Geometry (Mogul) (Z-scores < 2.0?) Check1->Check2 Yes Stop STOP: Re-collect Data (Check Absorption/Twinning) Check1->Stop No (Ghost Peaks) Check2->Refine No (Restrain Model) Final Final CIF Generation & CheckCIF Validation Check2->Final Yes

Caption: Step-by-step crystallographic validation workflow. Red diamonds indicate critical "Stop/Go" decision points based on electron density and geometry metrics.

Diagram 2: Regioisomer Determination Logic

When to use X-ray vs. NMR for this specific molecule.

DecisionTree Problem Unknown Regioisomer (4-Br vs 5-Br) NMR 1H NMR Analysis Problem->NMR Xray Single Crystal XRD Problem->Xray Direct Route (Preferred) ResultNMR Distinct Cross-Peaks (NOESY)? NMR->ResultNMR Solved Structure Confirmed ResultNMR->Solved Yes Ambiguous Ambiguous Assignment ResultNMR->Ambiguous No (Sparse Protons) Xray->Solved Anomalous Scattering Ambiguous->Xray

Caption: Decision matrix for assigning regiochemistry in halogenated azoles. X-ray is the preferred direct route when NMR data is ambiguous due to lack of adjacent protons.

References

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Mogul: Knowledge-based geometry validation. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • Spek, A. L. (2009).[2] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. [Link]

  • PubChem. Compound Summary: 2,4-Dibromo-1,3-thiazole (Structural Analog). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.